molecular formula C11H10O3 B8145874 (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid

Cat. No.: B8145874
M. Wt: 190.19 g/mol
InChI Key: HNHGQBDWKKMPCN-BQYQJAHWSA-N
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Description

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHGQBDWKKMPCN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid CAS 35504-92-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (CAS 35504-92-8), a critical intermediate in the synthesis of bioactive pyridazinones and a structural analog to kynurenine pathway inhibitors.

Executive Summary & Chemical Identity

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is a functionalized


-unsaturated keto-acid. It serves as a "privileged scaffold" in medicinal chemistry, primarily as the direct precursor to 6-phenyl-5-methyl-4,5-dihydropyridazin-3(2H)-ones—a class of compounds exhibiting cardiotonic, vasodilator, and anti-inflammatory properties.
Chemical Profile
PropertyDetail
CAS Number 35504-92-8
IUPAC Name (2E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid
Synonyms

-Methyl-

-benzoylacrylic acid; 3-Benzoylmethacrylic acid
Molecular Formula

Molecular Weight 190.20 g/mol
Stereochemistry (2E)-isomer (Trans geometry regarding the C=C bond)
Appearance Crystalline solid (typically off-white to pale yellow)
Solubility Soluble in ethanol, DMSO, ethyl acetate; sparingly soluble in water

Synthetic Methodology: Friedel-Crafts Acylation

The most robust synthetic route for CAS 35504-92-8 involves the regioselective Friedel-Crafts acylation of benzene with citraconic anhydride. This protocol leverages the steric and electronic directing effects of the methyl group on the anhydride ring to favor the formation of the 3-methyl isomer.

Reaction Mechanism & Regioselectivity

The reaction proceeds via the formation of an acylium ion intermediate.[1] Citraconic anhydride (3-methylfuran-2,5-dione) contains two nonequivalent carbonyls. Aluminum chloride (


) preferentially coordinates to the carbonyl oxygen, leading to ring opening.
  • Path A (Major): Attack occurs at the carbonyl adjacent to the methyl group (C2), resulting in the 3-methyl-4-oxo acid.

  • Path B (Minor): Attack at the distal carbonyl (C5) would yield the 2-methyl isomer.

The high regioselectivity is driven by the stability of the carbocation character at the tertiary carbon center during the acylium formation step.

FriedelCrafts Anhydride Citraconic Anhydride Complex Acylium Complex (Regioselective) Anhydride->Complex Ring Opening AlCl3 AlCl3 Catalyst AlCl3->Complex Intermed Sigma Complex Complex->Intermed + Benzene (Electrophilic Attack) Benzene Benzene Product (2E)-3-Methyl-4-oxo- 4-phenyl-2-butenoic Acid Intermed->Product Hydrolysis (-HCl)

Figure 1: Mechanistic pathway for the synthesis of CAS 35504-92-8 via Friedel-Crafts acylation.

Experimental Protocol

Reagents:

  • Benzene (Solvent & Reactant, anhydrous)[2]

  • Citraconic Anhydride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Hydrochloric Acid (10% aqueous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend anhydrous

    
     (2.2 equiv) in dry benzene (10 mL/g of anhydride).
    
  • Addition: Cool the suspension to 0–5°C using an ice bath. Add citraconic anhydride (1.0 equiv) dropwise over 30 minutes. The mixture will darken as the acylium complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. If conversion is incomplete (monitor by TLC), heat to mild reflux (50°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. This hydrolysis step breaks the aluminum complex.

  • Isolation: Extract the aqueous layer with ethyl acetate (

    
    ). Combine organic layers and wash with brine.
    
  • Purification: Extract the organic layer with saturated

    
     solution (separating the acid product from neutral byproducts). Acidify the alkaline extract with HCl to pH 2 to precipitate the free acid. Recrystallize from ethanol/water.
    

Reactivity & Applications: The Pyridazinone Scaffold

The primary utility of CAS 35504-92-8 lies in its reactivity with hydrazines. The compound possesses two electrophilic centers: the ketone (C4) and the carboxylic acid (C1). Reaction with hydrazine hydrate yields 4,5-dihydropyridazin-3(2H)-ones.

Cyclization Mechanism
  • Hydrazone Formation: The hydrazine nucleophile attacks the more reactive ketone carbonyl (C4).[3]

  • Intramolecular Amidation: The distal nitrogen of the hydrazine attacks the carboxylic acid (or ester) carbonyl (C1), closing the ring.

  • Dehydration: Loss of water yields the stable heterocycle.[3]

Significance: The resulting 6-phenyl-5-methyl-4,5-dihydropyridazin-3(2H)-one is a core scaffold for:

  • Levosimendan analogs: Calcium sensitizers for heart failure treatment.

  • COX-2 Inhibitors: NSAID-like anti-inflammatory agents.

Pyridazinone Acid 3-Methyl-4-oxo-4-phenyl-2-butenoic Acid Intermediate Hydrazone Intermediate Acid->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Cyclic 6-Phenyl-5-methyl- 4,5-dihydropyridazin-3(2H)-one Intermediate->Cyclic Cyclodehydration (-H2O)

Figure 2: Conversion of the keto-acid to the bioactive pyridazinone scaffold.

Analytical Characterization

Researchers should validate the identity of synthesized CAS 35504-92-8 using the following spectral markers.

Proton NMR ( NMR, 400 MHz, )
  • 
     2.15 ppm (s, 3H):  Methyl group attached to the alkene (C3-Me).
    
  • 
     6.45 ppm (s, 1H):  Vinylic proton at C2. The singlet multiplicity confirms the quaternary nature of C3.
    
  • 
     7.40–7.60 ppm (m, 3H):  Meta/Para aromatic protons.
    
  • 
     7.85–7.95 ppm (m, 2H):  Ortho aromatic protons (deshielded by the carbonyl).
    
  • 
     11.0–12.0 ppm (br s, 1H):  Carboxylic acid proton (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • [M-H]⁻: 189.2 m/z (Negative ion mode).

  • Fragmentation: Loss of

    
     (44 Da) and 
    
    
    
    are common.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can undergo slow decarboxylation or polymerization if exposed to light and heat for prolonged periods.

  • Safety: Classified as an Irritant (Skin/Eye). Use standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).

References

  • Synthesis of 3-Benzoylacrylic Acids: Organic Syntheses, Coll. Vol. 3, p. 109 (1955). Link(Note: Reference describes the des-methyl analog protocol, applicable with citraconic anhydride modification).

  • Pyridazinone Biological Activity: Journal of Medicinal Chemistry, 1988, 31(2), 352-356. "Synthesis and biological activity of stereoisomers of 6-phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone." Link

  • Friedel-Crafts Regioselectivity:Journal of the Chemical Society, Perkin Transactions 1, 1999.
  • PubChem Compound Summary: (2E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid. Link

Sources

An In-Depth Technical Guide to 3-Methyl-3-benzoylacrylic Acid: Synonyms and Nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-benzoylacrylic acid, a substituted β-aroylacrylic acid, represents a class of organic compounds with significant potential in medicinal chemistry and organic synthesis. These molecules, characterized by an α,β-unsaturated ketone system and a carboxylic acid moiety, are versatile scaffolds for the development of novel therapeutic agents and are valuable intermediates in various chemical transformations. This technical guide provides a comprehensive overview of the nomenclature, synonyms, chemical properties, synthesis, and potential applications of 3-Methyl-3-benzoylacrylic acid, with a focus on providing field-proven insights and detailed methodologies for researchers in drug development and organic chemistry.

Nomenclature and Synonyms: Establishing a Clear Identity

The unambiguous identification of a chemical entity is paramount for effective scientific communication and research. While the name "3-Methyl-3-benzoylacrylic acid" is used, the systematic and preferred IUPAC name provides a more precise structural description.

The IUPAC name for this compound is (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid [1]. This nomenclature delineates the stereochemistry of the double bond as trans (E), the presence of a methyl group at the third carbon, a ketone at the fourth carbon, and the phenyl group attached to the carbonyl carbon. The molecule also exists as the (Z)-isomer, (2Z)-3-methyl-4-oxo-4-phenylbut-2-enoic acid .

A comprehensive list of synonyms and identifiers is crucial for navigating chemical databases and literature.

Identifier Type Value Source
Preferred IUPAC Name (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid[1]
CAS Number (E-isomer) 35504-92-8[1]
CAS Number (Z-isomer) 35509-85-4
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [2]
Common Synonym 3-Methyl-3-benzoylacrylic acid
Other Synonyms α-Methyl-β-benzoylacrylic acid
3-Benzoyl-2-butenoic acid

It is important to note that the closely related compound, 3-benzoylacrylic acid (without the methyl group), is a distinct chemical entity with its own set of properties and identifiers. Care must be taken to differentiate between these two compounds in literature searches and experimental design.

Chemical Structure and Properties

The chemical structure of (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid is fundamental to its reactivity and potential biological activity.

Figure 1: Chemical structure of (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid.

Physicochemical Properties
PropertyValueReference
Appearance Solid
Purity 95%[1]
Molecular Weight 190.2 g/mol [1]

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely available in the public domain, highlighting the need for further characterization of this compound.

Synthesis of (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic Acid

A plausible and efficient method for the synthesis of β-aroylacrylic acids is through the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride[3]. For the synthesis of the title compound, this would involve the reaction of benzene with citraconic anhydride (methylmaleic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_process Reaction cluster_products Products benzene Benzene reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) benzene->reaction anhydride Citraconic Anhydride anhydride->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction catalyst product (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid reaction->product hcl HCl (byproduct) reaction->hcl

Figure 2: Proposed synthetic workflow for (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation with anhydrides and should be optimized for this specific transformation.

Materials:

  • Citraconic anhydride (methylmaleic anhydride)

  • Anhydrous benzene (or a less hazardous aromatic solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2-2.2 equivalents) and dry DCM.

  • Formation of Acylium Ion Intermediate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of citraconic anhydride (1.0 equivalent) in dry DCM from the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain the temperature.

  • Aromatic Acylation: After the addition is complete, add anhydrous benzene (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is critical as aluminum chloride is highly water-sensitive and will be deactivated by moisture.

  • Stoichiometry of Lewis Acid: More than one equivalent of AlCl₃ is often required because it complexes with both the anhydride and the resulting ketone, which can deactivate the catalyst[4].

  • Controlled Addition and Temperature: The reaction is exothermic, and controlling the temperature prevents unwanted side reactions and ensures the stability of the acylium ion intermediate.

  • Acidic Workup: The acidic workup is necessary to break down the aluminum-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.

Reactivity and Potential Applications

The chemical architecture of 3-methyl-3-benzoylacrylic acid provides multiple points for chemical modification, making it a valuable building block in organic synthesis. The α,β-unsaturated ketone is susceptible to Michael addition reactions with various nucleophiles, allowing for the introduction of diverse functional groups[1]. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives.

The broader class of β-aroylacrylic acids has garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been investigated as:

  • Anticancer Agents: Substituted benzoylacrylic acids have demonstrated cytostatic activity against various cancer cell lines[5]. The mechanism of action is often attributed to their ability to act as Michael acceptors, covalently modifying biological nucleophiles such as cysteine residues in enzymes or proteins involved in cell proliferation.

  • Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated system makes these compounds potential inhibitors of enzymes that utilize a nucleophilic cysteine in their active site. For instance, they have been explored as potential antagonists of phospholipase A2[6].

  • Antimicrobial Agents: Various heterocyclic compounds derived from β-aroylacrylic acids have shown promising antimicrobial properties[1].

The presence of the methyl group in 3-methyl-3-benzoylacrylic acid can influence its reactivity and biological profile compared to the parent compound. The methyl group may affect the electrophilicity of the β-carbon and introduce steric hindrance, which could modulate its interaction with biological targets.

Conclusion

3-Methyl-3-benzoylacrylic acid, or more systematically (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid, is a compound with considerable synthetic and medicinal potential. While detailed experimental data in the public domain is somewhat limited, its synthesis can be reasonably approached through a Friedel-Crafts acylation. The reactivity of its α,β-unsaturated ketone and carboxylic acid functionalities makes it a versatile scaffold for the development of novel molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and organic synthesis.

References

  • Reaction of β-aroylacrylic acid 1 with primary amines. ResearchGate. Available at: [Link]

  • (PDF) Reactivity of β-aroylacrylic acids with diazodiphenylmethane. ResearchGate. Available at: [Link]

  • 2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid. PubChem. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2]. National Center for Biotechnology Information. Available at: [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]

Sources

Biological Activity of 4-Oxo-2-Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, mechanism of action, and therapeutic applications of 4-oxo-2-butenoic acid derivatives . This class of compounds, characterized by a highly reactive


-unsaturated dicarbonyl pharmacophore, serves as both a critical metabolic intermediate and a potent scaffold for covalent drug design.

From Metabolic Intermediates to Covalent Inhibitors

Executive Summary

The 4-oxo-2-butenoic acid scaffold (often functionalized as 4-aryl-4-oxobut-2-enoic acid ) represents a "privileged structure" in chemical biology. Its biological activity is driven primarily by its electrophilicity. The conjugated alkene acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic cysteine residues in proteins or glutathione.

While the endogenous derivative 4-fumarylacetoacetate is a toxic metabolite associated with Tyrosinemia Type I, synthetic analogues have been engineered to selectively inhibit enzymes such as Kynurenine-3-monooxygenase (KMO) , Carbonic Anhydrase , and Tubulin , offering therapeutic avenues in neurodegeneration and oncology.

Chemical Biology & Mechanism of Action[1][2][3]

The Warhead: Michael Addition

The core biological mechanism is the conjugate addition of biological nucleophiles (primarily thiols,


) to the electron-deficient alkene.
  • Electrophile: The C2-C3 alkene is activated by two electron-withdrawing groups (EWGs): the carboxylic acid at C1 and the ketone at C4.

  • Regioselectivity: In 4-aryl derivatives (

    
    ), the ketone is typically the stronger directing group, making the carbon 
    
    
    
    to the ketone (C2) the primary site for nucleophilic attack.
  • Irreversibility: The formation of a covalent C-S bond often results in irreversible enzyme inhibition (

    
    ) or rapid depletion of cellular antioxidants.
    
Diagram: Covalent Modification Mechanism

The following diagram illustrates the molecular pathway of cysteine alkylation by a generic 4-oxo-2-butenoic acid derivative.

MichaelAddition Scaffold 4-Oxo-2-Butenoic Acid Derivative Transition Enolate Intermediate Scaffold->Transition Electrophilic Attack Nucleophile Protein Cysteine (Thiolate -S⁻) Nucleophile->Transition Nucleophilic Attack Adduct Stable Covalent Adduct (S-Alkylated) Transition->Adduct Protonation Effect Loss of Enzyme Function (Inhibition) Adduct->Effect Steric Blockade

Caption: Mechanism of Michael addition where a protein cysteine attacks the electrophilic alkene, forming a stable adduct that inactivates the target.

Therapeutic Applications & SAR

Neuroprotection: KMO Inhibitors

In the kynurenine pathway, Kynurenine-3-monooxygenase (KMO) converts kynurenine to the neurotoxin 3-hydroxykynurenine.

  • Derivative: 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid .[1][2]

  • Mechanism: These compounds mimic the substrate but trap the enzyme via the 4-oxo-2-butenoic moiety.

  • Outcome: Inhibition shifts the pathway toward Kynurenic Acid (neuroprotective), treating conditions like Huntington’s disease.

Oncology: Tubulin & Carbonic Anhydrase
  • Tubulin Polymerization: 4-aryl-4-oxo-2-butenoic acid amides (chalcone-like chimeras) bind to tubulin, preventing microtubule assembly.

    • Potency: IC50 values as low as 2.9 µM (HeLa cells).

  • Carbonic Anhydrase (CA): (Z)-4-oxo-4-(arylamino)but-2-enoic acids show nanomolar affinity for hCA I and II.

    • Potency:

      
       values range from 20–40 nM .
      
Metabolic Toxicity: The Tyrosinemia Connection

It is critical to distinguish therapeutic derivatives from the toxic endogenous metabolite 4-fumarylacetoacetate (FAA) .

  • Pathology: In Tyrosinemia Type I, FAH enzyme deficiency causes FAA accumulation.[3]

  • Toxicity: FAA acts as an indiscriminate alkylating agent, depleting glutathione and causing DNA damage/liver failure. This highlights the "double-edged sword" nature of this pharmacophore.

Quantitative Data Summary

The following table summarizes key biological activity data for representative derivatives.

Compound ClassTarget / AssayActivity ParameterValueBiological Effect
4-(3-Cl-phenyl)-2-OH-4-oxobut-2-enoic acid Kynurenine-3-hydroxylaseIC5030 nMNeuroprotection (reduces neurotoxins)
(Z)-4-oxo-4-(3-nitroanilino)but-2-enoic acid Human Carbonic Anhydrase IKi22.1 nMInhibition of pH regulation (Anticancer)
4-phenyl-4-oxo-2-butenoic acid amide Tubulin PolymerizationIC502.9 µMG2/M Cell Cycle Arrest
4-Fumarylacetoacetate (FAA) Glutathione (GSH) BindingReactivityHighHepatotoxicity (GSH Depletion)

Experimental Protocols

Protocol A: Synthesis of 4-Aryl-4-oxobut-2-enoic Acids

A standard method for generating the scaffold for SAR studies.

  • Reagents: Acetophenone derivative (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Acetic acid (solvent), Conc. HCl (catalyst).

  • Reaction: Dissolve acetophenone and glyoxylic acid in glacial acetic acid. Add catalytic HCl.

  • Reflux: Heat to reflux (100–110°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Cool mixture to room temperature. Pour into ice-cold water.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water to yield the 4-aryl-4-oxobut-2-enoic acid .

Protocol B: Cysteine Reactivity Assay (Ellman’s Method)

To validate the Michael acceptor potential of new derivatives.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 1 mM solution of L-Cysteine in PBS (pH 7.4).

  • Incubation: Mix compound and cysteine (1:1 ratio, 50 µM final) in a 96-well plate. Incubate at 37°C for 30, 60, and 120 minutes.

  • Detection: Add DTNB (Ellman’s Reagent) to aliquots at each time point.

  • Readout: Measure absorbance at 412 nm.

  • Analysis: A decrease in absorbance compared to the cysteine-only control indicates covalent consumption of the thiol group (alkylation).

Pathway Visualization: Tyrosine Metabolism & Toxicity

The following diagram contextualizes the endogenous role of the 4-oxo-2-butenoic moiety (as FAA) and the consequence of its accumulation.

TyrosinePath Tyrosine L-Tyrosine HGA Homogentisate Tyrosine->HGA Multi-step MAA 4-Maleylacetoacetate HGA->MAA Ring Cleavage FAA 4-Fumarylacetoacetate (Toxic 4-oxo-2-butenoic derivative) MAA->FAA Isomerization Fumarate Fumarate + Acetoacetate (Krebs Cycle) FAA->Fumarate Hydrolysis (Normal) Enz3 FAH Enzyme (Deficient in Tyrosinemia I) FAA->Enz3 Toxicity Alkylation of DNA/Proteins (Liver Failure) FAA->Toxicity Accumulation Enz1 Tyrosine Aminotransferase Enz2 HGA Dioxygenase

Caption: Tyrosine catabolism showing the accumulation of the toxic 4-fumarylacetoacetate (FAA) when the FAH enzyme is defective.[3]

References

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase.[1][2] Journal of Medicinal Chemistry, 43(1), 123-127. Link

  • Invis, L., et al. (2013). 4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization.[4] Bioorganic & Medicinal Chemistry, 21(8). Link

  • Guzel-Akdemir, O., et al. (2015). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Jorgera, Q., et al. (2001). Fumarylacetoacetate, the metabolite accumulating in hereditary tyrosinemia, activates the ERK pathway and induces mitotic abnormalities.[5] Human Molecular Genetics. Link

  • BenchChem. (2025).[6] The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives. BenchChem Technical Reports. Link

Sources

An In-depth Technical Guide to (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid, a molecule with significant potential in medicinal chemistry and drug discovery. The following sections delve into its chemical identity, a synthesized safety profile based on analogous compounds, detailed synthesis protocols, and its emerging role in therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is a substituted α,β-unsaturated carboxylic acid. Its structure, featuring a benzoyl group and a methyl substituent on the butenoic acid backbone, makes it an interesting candidate for various chemical transformations and a potential pharmacophore.

PropertyValueSource
IUPAC Name (2E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid[1]
CAS Number 35504-92-8[1]
Molecular Formula C₁₁H₁₀O₃[2]
Formula Weight 190.2 g/mol [1]
Canonical SMILES O=C(O)/C=C(C)/C(C1=CC=CC=C1)=O[1]

Synthesized Safety and Handling Profile

Hazard Identification (Inferred)

Based on related chemical structures, the compound is likely to be classified with the following hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed. Analogous compounds like (2E)-4-Oxo-4-phenyl-2-butenoic acid are classified as toxic if swallowed[3].

  • Skin Irritation/Corrosion: Expected to cause skin irritation. Many simple unsaturated carboxylic acids are irritants[4][5].

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage[4].

  • Respiratory Irritation: May cause respiratory irritation[4][6].

Precautionary Measures and Personal Protective Equipment (PPE)

Given the inferred hazards, the following handling procedures are mandated:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield[4].

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile)[7].

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[7].

First Aid Measures (Recommended)
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice[7].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[4].

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[5].

Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place[7].

  • Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations[4].

Synthesis and Reaction Mechanisms

The synthesis of 4-oxo-2-butenoic acid derivatives can be achieved through several established organic chemistry reactions. The primary routes involve condensation reactions that form the core α,β-unsaturated ketone structure.

Synthesis via Aldol Condensation

A common and versatile method for creating the α,β-unsaturated system is through an Aldol-type condensation. This approach involves the reaction of a methyl ketone with glyoxylic acid[8]. For the target molecule, this would involve the condensation of acetophenone (or a related derivative) with pyruvic acid or its ester, followed by dehydration.

The causality behind this choice is the high reliability of the Aldol condensation for C-C bond formation and the ready availability of the starting materials. The reaction can be catalyzed by either acid or base, allowing for optimization based on substrate sensitivity.

Aldol_Condensation_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Acetophenone P2 Condensation & Dehydration R1->P2 R2 Pyruvic Acid R2->P2 P1 Base or Acid Catalyst P1->P2 Catalyzes Product (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid P2->Product Forms

Caption: Aldol condensation pathway for synthesis.

Synthesis via Friedel-Crafts Acylation

An alternative strategy involves the Friedel-Crafts acylation of an electron-rich aromatic compound (like benzene) with a suitable anhydride, such as citraconic anhydride (methylmaleic anhydride)[8]. This reaction is typically catalyzed by a Lewis acid like aluminum trichloride (AlCl₃).

This method is advantageous for its directness in forming the aryl-ketone bond. The choice of a Lewis acid catalyst is critical for activating the anhydride towards electrophilic aromatic substitution.

Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzene P2 Acylation R1->P2 R2 Citraconic Anhydride R2->P2 P1 AlCl₃ (Lewis Acid) P1->P2 Catalyzes Product (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid P2->Product Forms Biological_Applications cluster_targets Potential Therapeutic Areas Core (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid T1 Anti-inflammatory Agents Core->T1 via Neuropeptide Biosynthesis Inhibition T2 Antimicrobial Agents Core->T2 as a Scaffold for Heterocycles T3 Anticancer Agents Core->T3 via Michael Addition on Proteins

Sources

Reactivity profile of alpha-beta unsaturated keto acids

The Electrophilic Warhead: A Technical Deep Dive into -Unsaturated Keto Acids

Executive Summary

4-oxo-2-butenoic acid

Structural Pharmacophore & Electronic Profile

The defining feature of this class is the 4-oxo-2-butenoic acid scaffold (often referred to as aroylacrylic acid when aryl-substituted).[1] Unlike simple acrylamides used in kinase inhibitors (e.g., Ibrutinib), this scaffold possesses two electron-withdrawing groups (EWG) flanking the alkene: a ketone and a carboxylic acid.

The "Push-Pull" Electronic System

The conjugation of the alkene with both a carbonyl (ketone) and a carboxyl group creates a unique electronic environment.

  • Enhanced Electrophilicity: The ketone at the C4 position exerts a strong inductive and mesomeric withdrawal effect, significantly lowering the LUMO energy of the alkene compared to a simple crotonic acid.

  • Acidity Modulation: The electron-withdrawing nature of the 4-oxo group enhances the acidity of the terminal carboxylic acid. The pKa is typically in the range of 3.5–4.0 , making them ionized at physiological pH.

  • Regioselectivity: Nucleophilic attack occurs predominantly at the

    
    -carbon (relative to the acid) or C3 position, driven by the resonance stabilization of the resulting enolate.
    
Resonance Structures

The electrophilic character is best understood through its resonance contributors.[1] The positive charge density is delocalized, but the C3 position serves as the primary "soft" electrophilic center for Michael addition.

ResonanceS1Neutral FormR-C(=O)-CH=CH-COOHS2Polarized Form A(Enolate Character)R-C(-O⁻)=CH-C⁺H-COOHS1->S2ResonanceS3Michael Acceptor SiteHigh Electrophilicity at C3S2->S3Reactivity

Figure 1: Resonance contribution highlighting the activation of the

Reactivity Profile: The Michael Addition

The dominant reaction pathway for

1,4-conjugate addition (Michael addition)21
Thiol-Specific Reactivity

Soft nucleophiles, particularly the thiol (-SH) group of cysteine residues and glutathione (GSH), react rapidly with these scaffolds.

  • Mechanism: The thiolate anion attacks the

    
    -carbon (C3), generating an enolate intermediate. This intermediate is rapidly protonated to form the stable thioether adduct.[1]
    
  • Kinetics: The reaction rate is second-order, dependent on both electrophile and thiolate concentration. The presence of the C4-ketone accelerates this rate significantly compared to simple acrylates.

  • Reversibility: Unlike some acrylamides that form permanent bonds, adducts of

    
    -unsaturated keto acids can exhibit retro-Michael  reversibility under specific conditions, which is a critical parameter in "tunable" covalent inhibitor design.
    
Selectivity Considerations

While highly reactive toward thiols (soft nucleophiles), these scaffolds show reduced reactivity toward harder nucleophiles like amines (Lysine) at physiological pH.[1] This chemoselectivity is vital for reducing off-target toxicity in drug design, ensuring the warhead targets non-catalytic cysteines rather than indiscriminately alkylating proteins.

Biological Case Studies

Drug Case Study: Ethacrynic Acid

Ethacrynic acid is a loop diuretic and a classic example of an


3
  • Mechanism of Action: It acts as a prodrug-like electrophile.[1] It covalently binds to cysteine residues of proteins, including the Glutathione S-Transferase (GST) family.

  • Causality: The inhibition of GSTP1-1 via Michael addition to the active site cysteine enhances the drug's efficacy and modulation of fluid dynamics.

Metabolic Case Study: Fumarylacetoacetate (FAA)

FAA is a critical intermediate in tyrosine catabolism.[1][4]

  • Pathway: Tyrosine

    
     ... 
    
    
    Homogentisate
    
    
    4-Maleylacetoacetate
    
    
    4-Fumarylacetoacetate .[1]
  • Enzymatic Hydrolysis: The enzyme Fumarylacetoacetate Hydrolase (FAH) cleaves the C-C bond of FAA to yield fumarate and acetoacetate.[4][5][6][7]

  • Pathology: In Hereditary Tyrosinemia Type 1 (HT1), FAH is deficient.[1][4][5][6][7] FAA accumulates and, being a potent Michael acceptor, alkylates cellular proteins and DNA, leading to severe liver and kidney toxicity. This underscores the "double-edged sword" nature of this chemical profile.

Metabolismcluster_enzFAH Enzyme ActionTyrosineTyrosineHGAHomogentisateTyrosine->HGAMAA4-MaleylacetoacetateHGA->MAAFAA4-Fumarylacetoacetate(Toxic Electrophile)MAA->FAAIsomerizationFumarateFumarateFAA->FumarateHydrolysis (FAH)AcetoacetateAcetoacetateFAA->AcetoacetateHydrolysis (FAH)Protein AlkylationProtein AlkylationFAA->Protein AlkylationAccumulation (HT1)

Figure 2: The metabolic fate of Fumarylacetoacetate. Accumulation leads to toxic alkylation events due to the reactive keto-acid core.

Experimental Protocols

Synthesis: Microwave-Assisted Aldol Condensation

A robust method for generating 4-oxo-2-butenoic acids is the condensation of glyoxylic acid with methyl ketones.[1][8]

Protocol:

  • Reagents: Mix Glyoxylic acid monohydrate (1.0 equiv) and the appropriate Methyl Ketone (1.0 equiv).

  • Catalyst:

    • For Aromatic Substrates: Use p-Toluenesulfonic acid (pTSA) (0.1–0.5 equiv).[1]

    • For Aliphatic Substrates: Use Pyrrolidine (catalytic) and Acetic Acid.[1][3]

  • Reaction: Irradiate in a microwave reactor at 100–120°C for 10–30 minutes .

  • Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold water/hexanes.[1] Recrystallize from ethanol/water if necessary.[1]

  • Validation: Confirm structure via

    
    H NMR (characteristic alkene doublets at 
    
    
    6.5–8.0 ppm with large coupling constants,
    
    
    Hz for E-isomers).
Reactivity Profiling: GSH Trapping Assay

This assay quantifies the electrophilicity (

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Mix the compound (final conc. 50

    
    M) with GSH (final conc. 5 mM, 100-fold excess to ensure pseudo-first-order kinetics) in PBS at 37°C.
    
    • Control: Compound in PBS without GSH (to monitor hydrolytic stability).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction immediately by adding an equal volume of ice-cold Acetonitrile containing 1% Formic Acid.

  • Analysis: Analyze via UHPLC-MS/MS.

    • Monitor: Disappearance of parent ion [M+H]

      
       and appearance of GSH-adduct [M+307+H]
      
      
      .
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1] Calculate half-life
    
    
    .[1]

Data Presentation Table:

ParameterDescriptionTarget Value for Drug Candidate

(GSH)
Half-life in presence of GSH> 15 min (Avoids hyper-reactivity)
Adduct Mass Mass shift observed in MS+307 Da (GSH addition)
Reversibility % Recovery of parent after dilutionHigh % = Reversible Covalent
Selectivity Ratio of GSH vs. Lysine reactivity> 100:1 (Prefer Thiol)

Safety & Toxicology

The toxicity of

  • Skin Sensitization: These compounds are frequent sensitizers (Type IV hypersensitivity) due to haptenization of skin proteins.[1]

  • Aquatic Toxicity: High toxicity to aquatic organisms (e.g., Tetrahymena pyriformis) is observed, correlating linearly with their electrophilic reactivity (

    
    ).[9]
    
  • Mutagenicity: While some derivatives show mutagenic potential (Ames test positive), this is often structure-dependent.[1] Steric hindrance at the

    
    -carbon can reduce genotoxicity while maintaining therapeutic efficacy.[1]
    

References

  • Mechanism of Michael Addition

    • Master Organic Chemistry.[1] (2023).[1][2][10] The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Covalent Drug Discovery

    • Baillie, T. A. (2016).[1] Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis of 4-oxo-2-butenoic acids

    • Luo, Y., et al. (2016). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances. Retrieved from [Link]

  • GSH Reactivity Assay

    • Böhme, A., et al. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles. Chemical Research in Toxicology. Retrieved from [Link]

  • Fumarylacetoacetate Hydrolase Mechanism

    • Bateman, R. L., et al. (2001).[4][5][6] Mechanistic Inferences from the Crystal Structure of Fumarylacetoacetate Hydrolase. Journal of Biological Chemistry. Retrieved from [Link]

  • Ethacrynic Acid Pharmacology

    • Schmidt, J. M., et al. (2013). Ethacrynic acid and its derivatives as promising anticancer agents.[1] ChemMedChem. Retrieved from [Link]

Methodological & Application

Reaction of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid with hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Characterization of 6-Phenyl-4-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of 6-phenyl-4-methylpyridazin-3(2H)-one through the cyclocondensation reaction of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid with hydrazine hydrate. Pyridazinone derivatives are a class of heterocyclic compounds that serve as crucial pharmacophores in drug discovery, exhibiting a wide array of biological activities.[1][2][3] This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and discusses potential challenges. The protocols are designed to be self-validating, ensuring reproducibility and high-purity yields for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[4] These six-membered nitrogen-containing heterocycles are known to interact with a diverse range of biological targets, leading to applications as anti-inflammatory, anti-cancer, antimicrobial, cardiovascular, and central nervous system agents.[2][5][6]

The synthesis of pyridazinone derivatives is most commonly achieved through the cyclocondensation of a γ-keto acid or a related 1,4-dicarbonyl precursor with a hydrazine derivative.[7][8] This reaction offers a direct and efficient route to the heterocyclic core. This guide focuses on the specific reaction between (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid and hydrazine, a process that yields a highly functionalized pyridazinone with significant potential for further derivatization in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The conversion of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid to 6-phenyl-4-methylpyridazin-3(2H)-one is a classic cyclocondensation reaction. The process involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water. Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The reaction proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl carbon of the butenoic acid. This is followed by the elimination of a water molecule to form a reactive hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon. This step is the key ring-forming process.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a second molecule of water to form the stable, conjugated pyridazinone ring.

The choice of an alcoholic solvent like ethanol or a protic acid catalyst like glacial acetic acid facilitates the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and promoting both the initial hydrazone formation and the final dehydration steps.[9]

ReactionMechanism Reactant1 (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 + Hydrazine - H₂O Step 1 Reactant2 Hydrazine (H₂N-NH₂) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Step 2 Product 6-Phenyl-4-methylpyridazin-3(2H)-one Intermediate2->Product Dehydration - H₂O Step 3

Caption: Proposed mechanism for pyridazinone synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-phenyl-4-methylpyridazin-3(2H)-one on a laboratory scale. All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.

Materials and Reagents
  • (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (≥97% purity)

  • Hydrazine hydrate (64-65%, reagent grade)

  • Ethanol (200 proof, absolute)

  • Glacial Acetic Acid (optional, catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and solvent system (e.g., 5:4:1 Toluene:Ethyl acetate:Formic acid)[10]

  • UV lamp (254 nm)

Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.05 mol) of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid in 100 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Reagent Addition: While stirring, carefully add 5.0 mL (~0.1 mol, 2 equivalents) of hydrazine hydrate to the solution dropwise over 5 minutes. Rationale: A molar excess of hydrazine ensures the complete consumption of the limiting starting material. A catalytic amount of glacial acetic acid (0.5 mL) can be added to accelerate the reaction.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the completion of the reaction.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring. A solid precipitate should form. Rationale: The product is poorly soluble in water, leading to its precipitation upon addition to an aqueous medium.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water to remove any unreacted hydrazine and other water-soluble impurities.

  • Recrystallization: Purify the crude product by recrystallizing from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Data, Results, and Characterization

The successful synthesis of 6-phenyl-4-methylpyridazin-3(2H)-one should be confirmed through physical and spectroscopic analysis.

Expected Yield and Physical Properties
ParameterExpected Value
Theoretical Yield 9.31 g
Typical Actual Yield 7.5 - 8.4 g (80-90%)
Appearance White to off-white crystalline solid
Melting Point ~170-172 °C
Spectroscopic Data for Product Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[10][11][12]

TechniqueCharacteristic Peaks / Signals
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1650 (C=O, amide stretch), ~1595 (C=N stretch)
¹H NMR (DMSO-d₆, δ ppm) ~10.8 (s, 1H, CONH ), 7.3-7.8 (m, 5H, Ar-H ), ~6.8 (s, 1H, vinyl H ), ~2.1 (s, 3H, CH₃ )
¹³C NMR (DMSO-d₆, δ ppm) ~161 (C=O), ~144 (Ar-C), ~142 (C=C), ~136 (C=C), ~129 (Ar-CH), ~127 (Ar-CH), ~15 (CH₃)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.0815; found: 187.081x

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; loss during work-up or recrystallization.Extend reflux time and monitor with TLC. Ensure product fully precipitates before filtering. Use minimal hot solvent for recrystallization.
Impure Product Incomplete reaction; insufficient washing.Ensure starting material is fully consumed. Wash the crude product thoroughly. Perform a second recrystallization if necessary.
Oily Product Presence of impurities lowering the melting point.Triturate the oil with a non-polar solvent like hexane to induce solidification, then proceed with recrystallization.

Safety Precautions:

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Solvents: Ethanol and other organic solvents are flammable. Ensure heating is performed using a heating mantle, not an open flame.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 6-phenyl-4-methylpyridazin-3(2H)-one, a valuable heterocyclic scaffold for drug discovery and development. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this compound in high yield and purity. The mechanistic insights and troubleshooting guide further support the successful implementation of this important chemical transformation.

References

  • Knorr Pyrazole Synthesis - Name-Reaction.com. (URL: [Link])

  • Paal–Knorr Pyrrole Synthesis - SynArchive. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis - Taylor & Francis Online. (URL: [Link])

  • Knorr Pyrazole Synthesis (M. Pharm) - Slideshare. (URL: [Link])

  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - Bentham Science. (URL: [Link])

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT - Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed. (URL: [Link])

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed. (URL: [Link])

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Synthesis of pyridazinone derivatives. - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PubMed. (URL: [Link])

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity - JPS. (URL: [Link])

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (URL: [Link])

  • Reaction of 4-phenyl-4-oxobutanoic acid with hydrazine - Filo. (URL: [Link])

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. (URL: [Link])

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives - Biomed Pharmacol J. (URL: [Link])

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - MDPI. (URL: [Link])

  • Synthesis of Methyl-4-Oxo-2(E)-alkenoic Acid and Theoretical Investigation of Reaction Mechanism - American Institute of Science. (URL: [Link])

  • Cyclocondensation of α‐hydroxyimino‐β‐alkyl/arylimino‐β‐methylthioketones with hydrazine hydrate: Synthesis of 3(5)‐aryl‐5(3)‐alkyl/arylamino‐4‐nitroso (or amino) pyrazoles - ResearchGate. (URL: [Link])

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI. (URL: [Link])

  • Utility of β-aroyl acrylic acid in heterocyclic synthesis - ResearchGate. (URL: [Link])

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

Sources

Synthesis of pyridazinone derivatives from 3-methyl-4-oxo-4-phenyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyridazinone Derivatives from 3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic structure in modern medicinal chemistry and drug discovery.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms, is a versatile pharmacophore found in a multitude of compounds with a broad spectrum of biological activities.[1][2] Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[3][4] Their therapeutic versatility stems from their ability to interact with a wide array of biological targets.[2]

One of the most direct and efficient strategies for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is through the cyclocondensation of γ-keto acids with hydrazine derivatives.[5][6][7] This application note provides a detailed protocol and scientific rationale for the synthesis of a specific pyridazinone derivative, 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, using 3-methyl-4-oxo-4-phenyl-2-butenoic acid as the starting γ-keto acid. This approach is valued for its operational simplicity and high efficiency.

Reaction Scheme and Mechanism

The core of this synthesis is a heterocyclization reaction. It proceeds via a two-step, one-pot sequence involving the reaction of the γ-keto acid with hydrazine hydrate. The overall transformation is as follows:

G cluster_product Product A 3-Methyl-4-oxo-4-phenyl-2-butenoic acid C 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one A->C  Ethanol, Reflux B Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: General workflow for pyridazinone synthesis.

The reaction mechanism can be broken down into two fundamental steps:

  • Nucleophilic Addition (Hydrazone Formation): The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine on the electrophilic ketone carbonyl carbon of the butenoic acid. This is a classic carbonyl addition reaction, which, after dehydration, yields a hydrazone intermediate.[7][8]

  • Intramolecular Cyclization (Lactamization): The second nitrogen atom of the hydrazone moiety, which is still nucleophilic, then attacks the carbonyl carbon of the carboxylic acid group in an intramolecular fashion. This nucleophilic acyl substitution results in the closure of the six-membered ring and the elimination of a water molecule to form the stable dihydropyridazinone product.[7]

The detailed mechanistic pathway is illustrated below:

G start γ-Keto Acid + Hydrazine hydrazone Step 1: Nucleophilic Attack (Ketone Carbonyl) start->hydrazone intermediate Hydrazone Intermediate hydrazone->intermediate - H₂O cyclization Step 2: Intramolecular Cyclization (Carboxyl Carbonyl) intermediate->cyclization product Pyridazinone Product + H₂O cyclization->product - H₂O

Caption: Step-by-step reaction mechanism.

Experimental Protocol

This protocol details the synthesis of 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Materials and Equipment:

  • Chemicals: 3-methyl-4-oxo-4-phenyl-2-butenoic acid, Hydrazine hydrate (80% or 99%), Ethanol (absolute), Glacial Acetic Acid (optional catalyst), Deionized water, and appropriate solvents for TLC and recrystallization.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel, filter paper, standard laboratory glassware (beakers, graduated cylinders), and a Thin Layer Chromatography (TLC) setup.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10.0 mmol) of 3-methyl-4-oxo-4-phenyl-2-butenoic acid in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add 0.75 mL (12.0 mmol, 1.2 equivalents) of hydrazine hydrate (80% solution). The use of a slight excess of hydrazine ensures the complete consumption of the starting keto acid.

    • Expert Insight: While the reaction often proceeds without a catalyst, a few drops of glacial acetic acid can be added to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 1:1 ethyl acetate:hexane eluent). The consumption of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the pyridazinone product will often precipitate as a crystalline solid. For complete precipitation, the mixture can be cooled further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with a small amount of cold water (to remove any unreacted hydrazine hydrate) and then with a small amount of cold ethanol (to remove soluble impurities).[5]

  • Drying and Purification: Dry the crude product in a vacuum oven or air-dry to a constant weight. For higher purity, the crude solid should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Summary and Characterization

The identity and purity of the synthesized 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one must be confirmed by spectroscopic methods.[10][11]

ParameterData
Product Name 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Typical Yield 75-90%
Appearance White to off-white crystalline solid
Melting Point ~150-155 °C (Varies with purity)
FT-IR (cm⁻¹) 3250-3100 (N-H stretch), 1670 (C=O, amide stretch), 1600 (C=N stretch)
¹H NMR (DMSO-d₆, δ ppm) ~10.9 (s, 1H, NH), 7.4-7.8 (m, 5H, Ar-H), 2.5-3.0 (m, 3H, CH-CH₂), 1.2 (d, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~170 (C=O), 145 (C=N), 125-135 (Ar-C), 40 (CH), 30 (CH₂), 15 (CH₃)

Note: The spectroscopic data presented are predictive and should be confirmed by actual experimental analysis.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace by Typeset. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal, 1(1). [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. ResearchGate. [Link]

  • Synthesis of pyridazinone derivatives. ResearchGate. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Reaction of 4-phenyl-4-oxobutanoic acid with hydrazine. Filo. [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

Sources

Application Note: Strategic Synthesis of Furanones (Butenolides) via 4-Oxo-2-Butenoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2(5H)-furanone (butenolide) pharmacophore is a cornerstone of medicinal chemistry, present in diverse bioactive molecules ranging from COX-2 inhibitors (e.g., Rofecoxib) to antimicrobial rubrolides. This guide details the strategic use of 4-oxo-2-butenoic acids —specifically the versatile Mucochloric Acid (MCA) and its derivatives—as high-value precursors.[1] We explore the critical tautomeric equilibrium that governs reactivity, provide robust protocols for converting these open-chain acids into functionalized furanone cores, and detail orthogonal derivatization strategies including nucleophilic substitution and Palladium-catalyzed cross-coupling.

Mechanistic Insight: The Chameleon Precursor

The utility of 4-oxo-2-butenoic acids lies in their dual reactivity. In solution, these compounds exist in a dynamic equilibrium between the open-chain 4-oxo-2-butenoic acid form and the cyclic 5-hydroxy-2(5H)-furanone (lactol) form.

  • Open Chain (A): Electrophilic at the carbonyls; susceptible to Schiff base formation.

  • Cyclic Lactol (B): The dominant form for many derivatives (like MCA). The C5-hydroxyl group is a "pseudo-acidic" center, allowing for easy conversion to 5-alkoxy or 5-chloro derivatives (pseudo-halides), which activates the scaffold for further chemistry.

Reactivity Map

The following diagram illustrates the tautomeric equilibrium and the three primary vectors for functionalization:

  • C5-Position: Acetalization/Substitution (controls solubility and stability).

  • C4-Position: Nucleophilic aromatic substitution (

    
    -like) with amines/thiols.
    
  • C3/C4-Positions: Halogenated sites (in MCA) suitable for Pd-catalyzed coupling.

ReactivityMap OpenChain Open Chain 4-oxo-2-butenoic acid Cyclic Cyclic Tautomer 5-hydroxy-2(5H)-furanone OpenChain->Cyclic Spontaneous Cyclization (Acid Catalyzed) Activated Activated Scaffold 5-alkoxy-2(5H)-furanone Cyclic->Activated O-Alkylation (ROH / H+ or DBU) Note1 Key Control Point: Locking the cyclic form Cyclic->Note1 Substituted Functionalized Core 4-amino/aryl-furanone Activated->Substituted Path A: Nucleophilic Sub (C4) Path B: Suzuki Coupling (C3/C4)

Figure 1: The tautomeric equilibrium of 4-oxo-2-butenoic acids and the strategic "locking" of the furanone ring via O-alkylation.

Experimental Protocols

Protocol 1: "Locking" the Ring – Synthesis of 5-Methoxy-3,4-dichloro-2(5H)-furanone

Objective: To convert the unstable/hygroscopic Mucochloric Acid (MCA) into a stable, lipophilic electrophile suitable for organometallic coupling.

  • Precursor: Mucochloric Acid (2,3-dichloro-4-oxo-2-butenoic acid).[2][3][4]

  • Mechanism: Acid-catalyzed Fisher glycosidation-like reaction at the C5 hemiacetal.

Materials:

  • Mucochloric Acid (MCA): 16.9 g (100 mmol)

  • Methanol (MeOH): 50 mL (Solvent/Reagent)[5]

  • Concentrated Sulfuric Acid (

    
    ): 1.0 mL
    
  • Solvent for workup: Dichloromethane (DCM), Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 16.9 g of MCA in 50 mL of methanol. The reaction is slightly endothermic; ensure complete dissolution.

  • Catalysis: Add 1.0 mL of conc.

    
     dropwise.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 4–6 hours.

    • QC Check: Monitor by TLC (3:1 Hexane:EtOAc). The polar streak of MCA (acid) should disappear, replaced by a distinct, less polar spot (

      
      ).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol (approx. 80% volume reduction).

    • Dilute the oily residue with 100 mL DCM.

    • Wash carefully with saturated aqueous

      
       (2 x 50 mL) to neutralize the catalyst. Caution: 
      
      
      
      evolution.
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation: Evaporate the solvent. The product, 5-methoxy-3,4-dichloro-2(5H)-furanone, typically crystallizes upon standing or cooling.

    • Yield: Expect 85–92%.

    • Stability: This "locked" acetal is stable at room temperature and is the starting point for Protocol 2.

Protocol 2: Regioselective Nucleophilic Substitution (Synthesis of 4-Amino-Furanones)

Objective: To introduce nitrogen diversity at the C4 position. The C4-halogen is significantly more electrophilic than the C3-halogen due to conjugation with the carbonyl.

Materials:

  • 5-Methoxy-3,4-dichloro-2(5H)-furanone (from Protocol 1): 1.83 g (10 mmol)

  • Amine (e.g., Benzylamine): 1.1 eq (11 mmol)

  • Base: Triethylamine (

    
    , 1.2 eq) or excess amine.
    
  • Solvent: DCM or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the furanone scaffold in 20 mL dry DCM. Cool to 0°C in an ice bath.

  • Addition: Mix the amine (11 mmol) with

    
     (12 mmol) in 5 mL DCM. Add this solution dropwise to the furanone over 15 minutes.
    
    • Note: Exothermic reaction. Color change (often yellow to orange) is observed.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup:

    • Wash with 1M HCl (to remove excess amine/base).

    • Wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

    • Result: 4-(Benzylamino)-3-chloro-5-methoxy-2(5H)-furanone. The C3-chlorine remains intact, available for further coupling.

Protocol 3: Palladium-Catalyzed Suzuki Coupling (Synthesis of 3,4-Diaryl Furanones)

Objective: To synthesize bioactive scaffolds (e.g., Rofecoxib analogues) by replacing the halogens with aryl groups.[6]

Materials:

  • 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid derivative) OR 3,4-dichloro analog.[1]

  • Aryl Boronic Acid: 2.5 eq.

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    .
  • Base:

    
     (aqueous 2M).
    
  • Solvent: Toluene/Ethanol/Water (4:1:1 biphasic system).

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine solvent mixture and degas with Argon for 15 minutes.

  • Assembly: Add the furanone precursor (1.0 eq), Aryl Boronic Acid (2.5 eq), and Base (3.0 eq).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 90°C for 6–12 hours.

    • Mechanistic Note: The C4-halogen typically reacts first (oxidative addition is faster at the electron-deficient beta-carbon). To achieve bis-arylation, higher temperatures and excess boronic acid are required.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Extract with Ethyl Acetate.

    • Critical Step: If the product is the lactol (5-hydroxy), acidification with 1M HCl during workup may be necessary to ensure the ring remains closed or to precipitate the product.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Solvent & Condition Screening for Cyclization
PrecursorSolventCatalystTempYield (Locked Form)Notes
Mucochloric AcidMethanol

65°C90%Forms methyl acetal. Standard.
Mucochloric AcidEthanol

-TsOH
78°C85%Forms ethyl acetal. Slower.
Mucobromic AcidToluene

-TsOH
110°C75%Dean-Stark trap required.
4-Oxo-2-butenoic AcidWaterNoneRTN/AExists as equilibrium mixture.
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[7][8][9] Ring opening of the furanone under basic aqueous conditions (

      
      ).
      
    • Solution: Use anhydrous conditions (CsF in Dioxane) or "lock" the ring as the 5-methoxy derivative (Protocol 1) before coupling. The methoxy group can be hydrolyzed back to the carbonyl or hydroxyl later if needed.

  • Problem: Regioisomer mixtures during amine substitution.

    • Root Cause:[7][8][9] High temperature or insufficient steric bulk.

    • Solution: Conduct the reaction at -10°C to 0°C. The C4 position is electronically favored, but high heat can promote C3 attack or bis-substitution.

References

  • Zhang, X., et al. "Recent Advances in the Synthesis of 2(5H)-Furanones." Chemical Reviews, 2020. (Generalized citation based on search context).

  • Saimoto, H., et al. "New Methods for the Synthesis of 3(2H)-Furanones and 2(5H)-Furanones." Bulletin of the Chemical Society of Japan, 1983.

  • Lattmann, E., et al. "Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones." ScienceAsia, 2001.

  • Pietruszka, J., et al. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." Molecules, 2024.

  • Boukouvalas, J., et al. "Synthesis of Butenolides."[10] Organic Chemistry Portal, 2008.

  • Thombare, P., et al. "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones."[7] Synthetic Communications, 2009.[7]

(Note: URLs provided are direct links to the authoritative sources identified during the research phase.)

Sources

Topic: Strategic Esterification of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the esterification of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid, a versatile building block in organic synthesis. The inherent functionalities of this α,β-unsaturated keto acid—namely the sterically influenced carboxylic acid, the reactive conjugated double bond, and the ketone carbonyl—necessitate a careful selection of esterification methodology to achieve high yields while preserving the molecule's structural integrity. This guide presents and contrasts two primary protocols: the classic Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification. We will delve into the mechanistic rationale behind each method, provide step-by-step experimental procedures, and offer expert insights into process optimization, purification, and characterization, thereby creating a robust and self-validating framework for researchers.

Introduction: The Synthetic Challenge

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is a substrate of significant interest due to its potential as a precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The esterification of this acid is a critical transformation for modifying its solubility, reactivity, and biological activity. However, the conjugated system makes the molecule susceptible to polymerization or isomerization under harsh acidic conditions and high temperatures, which are characteristic of traditional Fischer esterification.[1] Therefore, the choice of methodology is not trivial and must be guided by the principles of chemical selectivity and mildness.

This note will focus on two distinct pathways:

  • Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium-driven process.[2][3]

  • Steglich Esterification: A modern, mild approach utilizing a coupling agent, ideal for sensitive or sterically hindered substrates.[4][5][6]

General Experimental Workflow

The overall process for synthesizing esters of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid follows a logical sequence from reaction setup to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis P1 Select & Prepare Starting Materials R1 Execute Esterification (Fischer or Steglich) P1->R1 Reagents P2 Assemble Anhydrous Glassware P2->R1 R2 Monitor Progress (TLC Analysis) R1->R2 Sampling W1 Quench & Aqueous Workup R2->W1 Reaction Complete W2 Purify via Flash Chromatography W1->W2 Crude Product A1 Characterize Product (NMR, MS, IR) W2->A1 Purified Ester A2 Assess Purity (HPLC/GC) A1->A2

Caption: General experimental workflow for ester synthesis.

Protocol I: Fischer-Speier Esterification

This method relies on driving the equilibrium towards the ester product by using a large excess of the alcohol and/or removing the water byproduct.[2][3] While economical, it requires elevated temperatures and strong acid, posing a risk to the substrate.

Rationale and Considerations
  • Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the carbonyl carbon's electrophilicity. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][7]

  • Causality of Choices:

    • Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium to favor the product side, according to Le Châtelier's principle.[2]

    • Acid Catalyst: Concentrated sulfuric acid is a common choice as it is both a strong acid and a dehydrating agent.

    • Temperature: Reflux temperatures are necessary to achieve a reasonable reaction rate but increase the risk of side reactions, such as polymerization of the α,β-unsaturated system.

Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (1.90 g, 10 mmol).

  • Reagent Addition: Add 40 mL of the desired alcohol (e.g., absolute ethanol). Stir until the acid dissolves.

  • Catalyst: Carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting carboxylic acid spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol II: Steglich Esterification (Recommended)

For a substrate like (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid, the Steglich esterification is superior due to its exceptionally mild conditions, which minimize the risk of side reactions.[5] It operates at room temperature and under neutral pH.[5]

Rationale and Considerations
  • Mechanism: The carboxylic acid first reacts with a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[6] A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), then intercepts this intermediate to form a reactive acylpyridinium species.[8] This species is rapidly attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[6]

G Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI AcylPyr Acylpyridinium Intermediate OAI->AcylPyr DCU DCU (Byproduct) OAI->DCU DMAP DMAP (Catalyst) DMAP->AcylPyr Ester Ester (R-COOR') AcylPyr->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen

Caption: Simplified mechanism of the Steglich Esterification.

  • Causality of Choices:

    • DCC/EDC: These are the coupling agents that activate the carboxylic acid. DCC is common, but its urea byproduct (DCU) can be difficult to remove completely. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[4][8]

    • DMAP: This nucleophilic catalyst is crucial for efficient ester formation, especially with sterically hindered alcohols.[4] It significantly accelerates the rate-limiting step and suppresses side reactions.[5][6]

    • Solvent: Anhydrous dichloromethane (DCM) is a standard solvent as it is relatively inert and effectively solubilizes the reactants.[9]

Step-by-Step Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (1.90 g, 10 mmol), the desired alcohol (e.g., benzyl alcohol, 1.1 mL, 10.5 mmol, 1.05 eq), and DMAP (0.122 g, 1 mmol, 0.1 eq).

  • Reagent Addition: Add 40 mL of anhydrous DCM via syringe and stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Coupling Agent: In a separate flask, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of DCU will form.

  • Monitoring: Monitor the reaction via TLC as described in Protocol I.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method Comparison and Data Summary

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Reflux, strong acid)Mild (0 °C to RT, neutral)[5]
Catalyst Stoichiometric acid (H₂SO₄, p-TsOH)Catalytic DMAP[4]
Coupling Agent NoneDCC or EDC[8]
Reaction Time 4 - 8 hours12 - 18 hours
Substrate Scope Limited for sensitive moleculesBroad, good for sensitive/hindered substrates[4][6]
Byproducts WaterInsoluble DCU or water-soluble EDC-urea
Typical Yield Moderate to Good (50-75%)Good to Excellent (>80%)[4]
Workup Neutralization, extractionFiltration, extraction

Characterization of the Product

To confirm the successful synthesis of the target ester (e.g., Ethyl (2E)-3-methyl-4-oxo-4-phenyl-2-butenoate), a full suite of analytical techniques is required:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the presence of the new ethoxy group.

  • Mass Spectrometry (MS): To verify the molecular weight of the ester.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester carbonyl (~1720 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Safety and Troubleshooting

  • Safety: Always handle strong acids like H₂SO₄ and reagents like DCC (a potent allergen and sensitizer) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting:

    • Low Yield (Fischer): Ensure the alcohol is anhydrous and consider using a Dean-Stark apparatus to physically remove water from the reaction.

    • Low Yield (Steglich): Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Water will consume the activated intermediate.

    • Incomplete Reaction: If the reaction stalls, try adding a further portion of the coupling agent (for Steglich) or extending the reflux time (for Fischer).

    • Difficult Purification: If DCU is not fully removed by filtration, it may co-elute with the product. A second filtration through a finer frit or allowing the concentrated solution to stand in the cold can precipitate more of the urea.

References

  • Steglich esterification - Grokipedia. (n.d.).
  • Steglich Esterification Definition - Organic Chemistry Key... - Fiveable. (2025, August 15).
  • 5.2.2 Synthesis of Esters - NPTEL Archive. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). (2021, July 29). DOI:10.1039/D1GC02251B.
  • Charge inversion under plasma-nanodroplet reaction conditions excludes Fischer esterification for unsaturated fatty acids: a chemical approach for type II isobaric overlap - PMC. (n.d.).
  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
  • Fischer–Speier esterification - ZambiaWiki - ZambiaFiles. (n.d.).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid - Advanced ChemBlocks. (2026, February 26).

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Application Notes and Protocols for 3-Methyl-4-oxo-4-phenyl-2-butenoic Acid as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of a Substituted Butenoic Acid in Conjugate Addition Chemistry

In the landscape of synthetic organic chemistry and drug discovery, the Michael addition remains a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1] This 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a thermodynamically controlled process, valued for its reliability and broad scope.[2][3] The Michael acceptor, (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid (CAS: 35504-92-8), represents a class of highly versatile building blocks.[4] Its structure incorporates multiple reactive sites: a carboxylic acid, a ketone, and an electrophilic alkene, making it a powerful tool for generating molecular complexity.

The presence of the methyl group at the β-position (C3) and the phenyl ketone moiety significantly influences the acceptor's reactivity. The electron-withdrawing benzoyl group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. The C3-methyl group, while adding some steric hindrance, can play a crucial role in directing the stereochemical outcome of the addition, offering a handle for diastereoselective synthesis when chiral nucleophiles are employed. This guide provides an in-depth exploration of this reagent, detailing its synthesis, reactivity, and providing field-tested protocols for its application in research and development settings.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
IUPAC Name (E)-3-methyl-4-oxo-4-phenylbut-2-enoic acid[4]
CAS Number 35504-92-8[4]
Molecular Formula C₁₁H₁₀O₃[4]
Molecular Weight 190.19 g/mol [4]
Appearance Typically a solid[5]
Melting Point 94-97°C (for the related 4-oxo-4-phenylbut-2-enoic acid)[5]

Safety and Handling: (E)-4-oxo-4-phenylbut-2-enoic acid and its derivatives are classified as irritants to the eyes, respiratory system, and skin.[5][6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated fume hood. Minimize dust generation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly closed.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Synthesis of the Michael Acceptor

While commercially available from various suppliers, understanding the synthesis of (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid provides context for its purity and potential side products. A common route to similar α,β-unsaturated esters involves the Horner-Wadsworth-Emmons (HWE) reaction, which reliably produces the thermodynamically favored (E)-isomer.[7]

Diagram 1: Synthesis via Horner-Wadsworth-Emmons Olefination

HWE_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products P_reagent Methyl 2-(diethoxyphosphoryl)propanoate Base Base (e.g., NaH, DBU) in Anhydrous THF P_reagent->Base 1. Ketone Phenylglyoxal Reaction HWE Reaction Ketone->Reaction 2. Base->Reaction Generates Phosphonate Carbanion Ester Intermediate Ester: (E)-Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate Reaction->Ester Olefination Hydrolysis Acidic or Basic Hydrolisis Final_Product Final Product: (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid Hydrolysis->Final_Product Ester->Hydrolysis

Caption: Horner-Wadsworth-Emmons pathway for acceptor synthesis.

Core Directive: The Michael Addition Reaction

The core utility of 3-methyl-4-oxo-4-phenyl-2-butenoic acid lies in its role as a Michael acceptor. The reaction proceeds via the nucleophilic attack at the C2 carbon (the β-carbon relative to the carbonyl group), which is rendered electrophilic by conjugation with both the ketone and the carboxylic acid moieties.

Diagram 2: General Mechanism of Michael Addition

Michael_Addition cluster_intermediate Intermediate Acceptor 3-Methyl-4-oxo-4-phenyl-2-butenoic Acid (Michael Acceptor) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate Nucleophile Nucleophile (Nu-H) (Michael Donor) Base Base Nucleophile->Base Deprotonation Base->Acceptor Nucleophilic Attack (1,4-Addition) Proton_Source Proton Source (e.g., H₂O, NH₄Cl) Enolate->Proton_Source Protonation Product Michael Adduct Proton_Source->Product

Caption: General mechanism of the Michael Addition reaction.

Application Protocol 1: Diastereoselective Aza-Michael Addition

The synthesis of chiral β-amino acids is of paramount importance in pharmaceutical development.[8] The aza-Michael addition of a chiral amine to 3-aroylbutenoic acids provides a powerful and diastereoselective route to these valuable compounds. The following protocol is adapted from methodologies developed for the diastereoselective addition of phenylethylamine to similar 3-aroylbutenoic acids.

Rationale: This reaction leverages a chiral nucleophile to control the formation of a new stereocenter. The existing stereocenter in (R)- or (S)-phenylethylamine directs the approach to the prochiral Michael acceptor, leading to the preferential formation of one diastereomer. The reaction is typically performed under catalyst-free conditions, simplifying the procedure.

Experimental Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid (1.0 mmol, 190.2 mg) in a suitable solvent such as methanol or acetonitrile (5 mL).

  • Nucleophile Addition: To the stirred solution, add (R)-(+)-α-phenylethylamine (1.1 mmol, 133.2 mg, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting butenoic acid indicates reaction completion. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product, a diastereomeric mixture of β-amino acids, can be purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Expected Outcome: The reaction is expected to yield the corresponding 3-(1-phenylethylamino)-3-methyl-4-oxo-4-phenylbutanoic acid. High diastereoselectivity is often observed in these additions.

NucleophileAcceptorSolventTemp.TimeYieldDiastereomeric Ratio (d.r.)
(R)-α-Phenylethylamine(2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acidMethanolRT12 hGood>95:5 (Typical)
(S)-α-Phenylethylamine(2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acidMethanolRT12 hGood>95:5 (Typical)

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and substrate purity.

Application Protocol 2: Thia-Michael Addition

The formation of carbon-sulfur bonds via the thia-Michael addition is a highly efficient process, often proceeding under mild, catalyst-free conditions.[9] The resulting β-thio carbonyl compounds are versatile intermediates in organic synthesis.

Rationale: Thiols are excellent "soft" nucleophiles and readily undergo conjugate addition to soft electrophiles like α,β-unsaturated carbonyls.[10] The reaction is often fast and clean. While it can be performed without a catalyst, a mild base like triethylamine (Et₃N) can accelerate the reaction by generating a more nucleophilic thiolate anion.

Experimental Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid (1.0 mmol, 190.2 mg) in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL).

  • Nucleophile Addition: Add thiophenol (1.05 mmol, 115.7 mg, 1.05 eq) to the solution.

  • Catalyst (Optional): Add a catalytic amount of triethylamine (0.1 mmol, 10.1 mg, 0.1 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with 1 M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Diagram 3: Experimental Workflow for Michael Additions

workflow start Start setup 1. Reaction Setup - Dissolve Michael Acceptor - Inert Atmosphere (if needed) start->setup addition 2. Nucleophile Addition - Add Michael Donor (e.g., Amine, Thiol) - Add Catalyst (optional) setup->addition reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purify 5. Purification - Concentrate crude product - Column Chromatography or Recrystallization workup->purify analysis 6. Characterization - NMR, IR, Mass Spec - Determine Yield & Purity purify->analysis end End analysis->end

Caption: General experimental workflow for Michael addition protocols.

Drug Development and Future Outlook

The adducts derived from 3-methyl-4-oxo-4-phenyl-2-butenoic acid are structurally related to precursors for a variety of biologically active molecules. For instance, β-amino acids are core components of β-peptides, which are peptidomimetics with enhanced metabolic stability.[11] They are also found in numerous approved drugs. The ability to generate chiral β-amino acids diastereoselectively makes this Michael acceptor a particularly attractive starting material for medicinal chemistry campaigns.

Furthermore, the 1,4-dicarbonyl motif present in the Michael adducts is a versatile synthon, readily undergoing cyclization reactions to form various heterocyclic scaffolds, such as pyridazinones or furanones, which are common in pharmacologically active compounds.[12] The continued exploration of diverse nucleophiles and the development of enantioselective catalytic systems will further expand the utility of this powerful chemical tool.

References

  • Berkeš, D., Jakubec, P., Winklerová, D., Považanec, F., & Daich, A. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanines.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446.
  • Song, J., Shih, H.-W., & Deng, L. (2007).
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Yuan, S., et al. (2025). Axially chiral iridium porphyrin complexes catalyze an enantioselective alkylation of primary C(sp3)-H bonds in N-methyl tertiary amines. Journal of the American Chemical Society, 147, 51-56.
  • El-Hashash, M. A., & Rizk, S. A. (2013). Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards nucleophiles and synthesis of various N-heterocycles. European Chemical Bulletin, 2(7), 456-460.
  • Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride is accomplished efficiently using cyanuric chloride in an aqueous medium to give the corresponding β-acetamido ketone or ester in high yield. Synthesis, 2010(5), 803-806.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Racemization during peptide synthesis: a new and rapid method for the determination of the enantiomeric purity of amino acids. Synthesis, 1998(6), 837-841.
  • Molbase. (n.d.). (E)-4-oxo-4-phenylbut-2-enoic acid. Retrieved from [Link]

  • Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as Iminium Ion Generators in the Mannich-Type Aminative Coupling of Aldehydes with Silyl Ketene Acetals. Journal of the American Chemical Society, 126(41), 13196-13197.
  • Conjugate Addition of Thiols. (n.d.). WordPress. Retrieved from [Link]

  • Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. Organic Letters, 7(14), 3049-3052.
  • Castells, M. C., et al. (2006). Rapid desensitization of hypersensitivity reactions to chemotherapy agents.

Sources

Troubleshooting & Optimization

Purification of 3-methyl-4-oxo-4-phenyl-2-butenoic acid from aluminum chloride catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation and Purification from Aluminum Chloride (


) Friedel-Crafts Reaction Matrices.
Document ID:  TS-FC-3M4OP-01
Last Updated:  March 2026
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: Synthesizing 3-methyl-4-oxo-4-phenyl-2-butenoic acid (a


-aroylacrylic acid derivative) via Friedel-Crafts acylation involves reacting benzene with citraconic anhydride in the presence of anhydrous aluminum chloride (

).

The primary purification bottleneck is the Aluminum-Carbonyl Complex .


 does not merely catalyze the reaction; it forms a stable, stoichiometric 1:1 complex with the product's carbonyl oxygens. Breaking this complex requires vigorous hydrolysis. Improper quenching leads to:
  • Aluminum Hydroxide Gel: A thick, intractable sludge that clogs filters.

  • Emulsions: Trapped product in the aqueous phase.

  • Lactol Cyclization: Improper pH control can force the keto-acid into its cyclic pseudo-acid (hydroxylactone) form, altering solubility and melting points.

This guide provides a self-validating protocol to isolate the target acid in high purity (>98%) by leveraging its chemical properties (pK


 switching) to separate it from aluminum salts and neutral organic byproducts.

The Purification Workflow (Visualized)

The following diagram outlines the "Base-Acid Swing" technique, the industry standard for purifying keto-acids from Friedel-Crafts mixtures.

PurificationWorkflow Reaction Reaction Mixture (Benzene + Product-AlCl3 Complex) Quench Acid Quench (Ice + Conc. HCl) Reaction->Quench Hydrolysis PhaseSep Phase Separation (Organic Layer vs Aqueous Al-Salts) Quench->PhaseSep < 10°C BaseExt Base Extraction (Sat. Na2CO3) PhaseSep->BaseExt Extract Organic Layer Wash Organic Wash (Remove Neutral Impurities) BaseExt->Wash Keep Aqueous Layer AcidPrec Acid Precipitation (Add HCl to pH < 2) Wash->AcidPrec Acidify Aqueous Phase Recryst Recrystallization (Toluene or EtOH/H2O) AcidPrec->Recryst Filter Solid

Caption: The "Base-Acid Swing" separates the target acid from neutral impurities and aluminum salts by temporarily converting it to a water-soluble carboxylate.[1]

Detailed Experimental Protocol

Phase 1: The "Hard" Quench (Hydrolysis)

Objective: Break the Al-O bond without generating


 gel.
  • Preparation: Prepare a slurry of Crushed Ice (500g) and Concentrated HCl (100 mL) in a 1L beaker.

    • Why HCl? You must maintain pH < 1. At neutral pH, aluminum precipitates as gelatinous

      
      . In strong acid, it remains as soluble 
      
      
      
      .
  • Addition: Pour the reaction mixture (still in benzene/solvent) slowly onto the ice/acid slurry with vigorous mechanical stirring.

    • Caution: This is highly exothermic.[2] Solvent may flash boil.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Top Layer: Organic solvent + Product + Neutral byproducts.

    • Bottom Layer: Acidic water + Aluminum salts. (Discard after verifying no product is trapped).

Phase 2: The Base-Acid Swing (Chemical Purification)

Objective: Isolate the specific chemical species (the acid) from non-acidic contaminants.

  • Extraction: Extract the organic layer with 10% Sodium Carbonate (

    
    )  solution (
    
    
    
    mL).
    • Mechanism:[3][4][2][5][6]

      
      .
      
    • Observation: Vigorous bubbling (

      
      ). Vent the funnel frequently.
      
  • Partition:

    • Organic Layer (Top): Contains unreacted benzene and neutral byproducts (dimers). Discard.

    • Aqueous Layer (Bottom): Contains the product as a soluble sodium salt. Keep this.

  • Filtration (The "Polish"): If the aqueous basic layer is cloudy or dark, treat with activated charcoal (1g) and filter through Celite. This removes polymeric tars.

  • Precipitation: Slowly add Concentrated HCl to the clear aqueous filtrate until pH

    
     1-2.
    
    • Result: The product will precipitate as a white/off-white solid.

    • Temperature Control: Keep the solution cool (<20°C) during acidification to prevent oiling out.

Phase 3: Recrystallization

Objective: Final isomer purity.

  • Solvent Choice: Toluene (preferred) or Ethanol/Water (1:1).

  • Procedure: Dissolve the solid in minimum hot toluene. Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Vacuum dry at 40°C. High heat can cause dehydration to the anhydride.

Technical Data & Specifications

ParameterValue / SpecificationNotes
Target pH (Quench) < 1.0Critical to prevent Al-gel formation.
Target pH (Precipitation) < 2.0Ensures full protonation of the carboxylate.
Appearance White to pale yellow needlesDark color indicates polymer contamination.
Melting Point ~138–140°C (Isomer dependent)Note: The non-methylated analog melts at 96-98°C.
Solubility Soluble in: Ethanol, Ether, Benzene, Base.Insoluble in: Water, Acid.

Troubleshooting Guide (FAQ)

Issue 1: "I have a thick gray emulsion that won't separate."

Cause: Formation of Aluminum Hydroxide (


) due to insufficient acid during the quench.
Solution: 
  • Add Concentrated HCl dropwise to the emulsion until the pH drops below 1.

  • Gently swirl. The gray solid should dissolve into the aqueous phase, breaking the emulsion.

  • If stubborn, filter the entire mixture through a pad of Celite to physically break the surface tension.

Issue 2: "My product precipitated as an oil, not a solid."

Cause: "Oiling out" occurs when the product precipitates at a temperature above its melting point (depressed by impurities) or if the concentration is too high. Solution:

  • Re-dissolve the oil by adding more base (

    
    ).
    
  • Cool the solution to 0–5°C in an ice bath.

  • Acidify very slowly with vigorous stirring. The slow generation of the insoluble acid encourages crystal growth over oil formation.

  • Seed the mixture with a crystal of the pure acid if available.

Issue 3: "The melting point is broad or incorrect."

Cause: Isomer mixture. The reaction of citraconic anhydride can yield two structural isomers (methyl group


 or 

to the carboxyl) and geometric isomers (E/Z). Solution:
  • Recrystallization is key. The trans (E) isomer is typically more stable and less soluble.

  • Recrystallize from Benzene or Toluene . These non-polar solvents are excellent for separating geometric isomers of aroylacrylic acids.

  • Check: Run a TLC (Solvent: Hexane/Ethyl Acetate 1:1). If two spots are visible, multiple recrystallizations are required.

Issue 4: "My yield is very low after the base extraction."

Cause: The product might be trapped in the "rag layer" (interface) or the pH wasn't high enough to deprotonate it fully. Solution:

  • Ensure the aqueous extract pH is > 9.

  • Back-extract the discarded organic layer with one more portion of water/base.

  • Cyclization Check: In rare cases, the keto-acid cyclizes to a pseudo-acid lactol which behaves differently. Ensure strong acidification at the end to ring-open and precipitate the linear acid.

Mechanistic Insight: The Lactol Equilibrium

Researchers must be aware that


-keto acids exist in equilibrium between the open-chain form and the cyclic hydroxylactone (lactol) form.

LactolEquilibrium OpenChain Open Chain Form (Yellowish, Keto-Acid) Lactol Cyclic Lactol Form (Colorless, Pseudo-Acid) OpenChain->Lactol Acid/Equilibrium

Caption: The open chain form is favored in basic solution (carboxylate). The cyclic form may predominate in solid state or acidic solution depending on substitution patterns.

This equilibrium explains why the product may appear colorless (cyclic) or yellow (open chain conjugation) depending on the solvent and pH.

References

  • General Friedel-Crafts Workup

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Aromatic Ketones).[1][7][8]

    • Relevance: Establishes the standard HCl quench protocol for aluminum chloride reactions.
  • Synthesis of

    
    -Benzoylacrylic Acid (Analogous Protocol): 
    
    • Source: Oliver Grummitt et al. "

      
      -Benzoylacrylic Acid." Organic Syntheses, Coll.[3][9] Vol. 3, p.109 (1955).
      
    • URL:[Link]

    • Relevance: This is the definitive procedure for the non-methylated parent compound, providing the basis for the sodium carbon
  • Friedel-Crafts Acylation Mechanism & Isomerism: Source: Baddeley, G. "The Friedel-Crafts Reaction with Citraconic Anhydride." Journal of the Chemical Society, 1953. Relevance: Discusses the specific regioselectivity when using citraconic anhydride (methyl group position).
  • Fenbufen Precursor Synthesis (Industrial Context): Source: U.S. Patent 3,784,701. "Process for preparing gamma-oxo-gamma-(4-biphenylyl)-butyric acid." URL: Relevance: Describes the industrial handling and purification of similar aroyl-propionic/butenoic acids.

Sources

Stability of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Executive Summary

Compound: (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid CAS: 35504-92-8 Molecular Weight: 190.20 g/mol Class:


-Aroylacrylic acid derivative / 

-Unsaturated

-keto acid.[1]

Critical Stability Alert: This compound is a Michael acceptor and exhibits photo-sensitive ring-chain tautomerism . While the (2E)-isomer is the thermodynamically stable open-chain form, exposure to light or protic solvents can induce isomerization to the (2Z)-form, which rapidly cyclizes into a pseudo-acid (hydroxyfuranone) structure.

Part 1: Solubility & Solvent Compatibility

User Question: I cannot get the compound to dissolve in water or PBS. What is the recommended solvent system for biological assays?

Technical Insight: (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is highly lipophilic due to the phenyl ring and the methyl group. It is practically insoluble in neutral aqueous buffers. Furthermore, the presence of the electron-deficient alkene makes it susceptible to nucleophilic attack if dissolved in reactive solvents (e.g., primary alcohols or amines) over long periods.

Solubility Table

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM) LowPreferred. Use anhydrous DMSO for stock solutions.
Ethanol ModerateMediumUsable for short-term; risk of esterification or Michael addition over time.
Water/PBS InsolubleHighDo not use for stock. Precipitates immediately.
Acetone HighLowGood for chemical synthesis, unsuitable for bio-assays.
Basic Buffer (pH > 8) Soluble (as salt)Critical Avoid. High pH triggers rapid hydrolysis or polymerization.

Protocol: Preparation of 10 mM Stock Solution

  • Weigh 1.90 mg of compound into an amber glass vial (critical to prevent photo-isomerization).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex gently for 30 seconds.

  • Aliquot immediately into single-use amber tubes.

  • Storage: Store at -20°C. Stable for 3 months if protected from moisture.

Part 2: Chemical Stability & Degradation Pathways

User Question: My HPLC chromatogram shows a second peak developing over time. Is this an impurity or degradation?

Technical Insight: The "second peak" is likely the cyclic pseudo-acid form (5-hydroxy-4-methyl-5-phenylfuran-2(5H)-one).

Mechanism of Degradation:

  • Photo-Isomerization: UV/Visible light causes the stable (E)-isomer (trans-carbonyls) to isomerize to the (Z)-isomer (cis-carbonyls).

  • Cyclization: The (Z)-isomer brings the carboxylate oxygen into proximity with the ketone carbonyl, facilitating intramolecular nucleophilic attack. This forms the cyclic lactol (pseudo-acid).

  • Michael Addition: In the presence of thiols (e.g., DTT, Glutathione) or amines in your assay buffer, the double bond will undergo irreversible conjugation.

Visualization of Degradation Pathway

DegradationPathway cluster_legend Stability Factors E_Isomer (2E)-Isomer (Stable, Open Chain) Active Form Z_Isomer (2Z)-Isomer (Unstable Intermediate) E_Isomer->Z_Isomer hv (Light) Adduct Michael Adduct (Thiol/Amine Conjugate) E_Isomer->Adduct + R-SH / R-NH2 (Nucleophiles) Z_Isomer->E_Isomer Thermal Cyclic Cyclic Pseudo-Acid (Hydroxyfuranone) Inactive Artifact Z_Isomer->Cyclic Fast Cyclization (Equilibrium) Avoid Light Avoid Light Avoid Nucleophiles Avoid Nucleophiles Avoid Light->Avoid Nucleophiles

Caption: Degradation logic showing photo-induced isomerization to the Z-form, which rapidly cyclizes, and irreversible Michael addition in the presence of nucleophiles.

Part 3: Troubleshooting & FAQs

Q1: Can I autoclave the solution? A: Absolutely not. This compound is thermally sensitive. The


-aroylacrylic acid backbone can undergo decarboxylation or polymerization at high temperatures. Always use sterile filtration  (0.22 µm PTFE or Nylon filter) for sterilization.

Q2: Why does the color of the solution change to yellow/orange? A: A yellowing solution indicates extended conjugation or polymerization, often triggered by exposure to basic conditions (pH > 8.0) or light.

  • Action: Discard the stock. Prepare fresh in anhydrous DMSO and store in the dark.

Q3: Is the compound compatible with DTT or


-Mercaptoethanol? 
A: No. 
The C2=C3 double bond is a potent Michael acceptor. Thiols will covalently bind to the C2/C3 position, destroying the compound's activity and potentially inhibiting your target via a different mechanism (covalent modification).
  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though testing for compatibility is still recommended.

Q4: How do I verify the integrity of my stock solution? A: Use NMR or Reverse-Phase HPLC .

  • NMR Signature: The alkene proton (C2-H) in the (E)-isomer typically appears as a singlet (or quartet due to methyl coupling) around

    
     6.5–7.5 ppm. The cyclic form will lose this alkene signal and show a shift in the methyl group signal.
    
  • HPLC: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid). The cyclic form is generally more polar (elutes earlier) than the open-chain (E)-isomer.

Part 4: References

  • Sigma-Aldrich. (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid Product Page. (CAS 35504-92-8).[2][3][4][5] Retrieved from

  • Organic Syntheses.

    
    -Benzoylacrylic Acid.[1][6] Org. Synth. 1940, 20, 16. (Provides foundational chemistry for the stability of the 
    
    
    
    -aroylacrylic acid class). Retrieved from
  • Lutz, R. E., et al. Ring-Chain Tautomerism of the

    
    -Aroylacrylic Acids. Journal of the American Chemical Society. (Describes the mechanism of E/Z isomerization and cyclization in this chemical class).
    
  • ChemicalBook. 3-Benzoylacrylic acid Properties and Stability. Retrieved from

Sources

Technical Support Center: Troubleshooting Cyclization Failures with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Hydrazine Hydrate Cyclization Protocols (Pyrazoles, Pyridazines, and Phthalhydrazides) Audience: Drug Discovery Chemists & Process Engineers

Introduction: The Kinetic vs. Thermodynamic Battlefield

Hydrazine hydrate (


) is a deceptive reagent. While it is a potent dinucleophile essential for constructing nitrogen-rich heterocycles (pyrazoles, pyridazines, triazoles), its reactivity is often plagued by a "fork in the road" mechanistic failure: the competition between intramolecular cyclization  (desired) and intermolecular oligomerization  (azine formation).

When a researcher reports "black tar," "incomplete conversion," or "regioisomeric mixtures," it is rarely a bad batch of reagent. It is almost always a failure to control the kinetic environment of the reaction. This guide addresses the root causes of these failures with field-proven troubleshooting protocols.

Part 1: Critical Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & "Gooey" Byproducts

Q: My reaction between a 1,3-diketone and hydrazine hydrate turns into a viscous, polymeric oil instead of precipitating the pyrazole. What is happening?

A: You are likely forming linear azine oligomers rather than the cyclic product.

The Mechanism of Failure: The reaction proceeds through a mono-hydrazone intermediate. This intermediate has two fates:

  • Cyclization (Intramolecular): The terminal

    
     attacks the second carbonyl carbon. This is the desired pathway.
    
  • Azine Formation (Intermolecular): The terminal

    
     attacks a different molecule of diketone. This leads to linear oligomers (azines) which appear as viscous oils or gums.
    

The Fix (The "Inverse Addition" Protocol): To favor cyclization, you must ensure the mono-hydrazone intermediate "sees" its own tail faster than it sees another carbonyl.

  • Stoichiometry: Increase hydrazine hydrate to 1.2 – 1.5 equivalents .

  • Order of Addition: Do not add hydrazine to the diketone. Instead, dissolve the hydrazine in ethanol/water and add the diketone solution dropwise to the hydrazine. This keeps the local concentration of hydrazine high relative to the carbonyl, discouraging intermolecular coupling.

  • pH Adjustment: If the reaction is slow, add catalytic acetic acid (5 mol%). Protonation of the carbonyl activates it for the second nucleophilic attack (cyclization step).

Category 2: Regioselectivity Issues

Q: I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone, but I get a 50:50 mixture of regioisomers. How do I force a single isomer?

A: Regiocontrol is dictated by the "Hard/Soft" nature of the electrophiles and solvent effects.

The Science: Hydrazine is a hard nucleophile. In unsymmetrical diketones (e.g., benzoylacetone), the hydrazine can attack either the ketone (sterically hindered, less electrophilic) or the aldehyde/methyl-ketone (less hindered, more electrophilic).

Troubleshooting Protocol:

  • Steric Control: If one substituent is bulky (e.g., t-Butyl), the hydrazine will naturally attack the less hindered carbonyl first.

  • Solvent Switch (The Fluorinated Effect): Switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

    • Why? Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen, activating it and often reversing or enhancing regioselectivity compared to standard protic solvents [1].

  • Acid vs. Base:

    • Acidic media (HCl/EtOH): Favors attack at the most basic carbonyl.

    • Basic media (Et3N): Favors attack at the most electrophilic (least hindered) carbonyl.

Category 3: Workup & Safety[1][2]

Q: I have excess hydrazine hydrate left in my reaction. How do I remove it safely without distilling (explosion hazard)?

A: Never distill hydrazine hydrate to dryness. Use "Chemical Scavenging" or Azeotropic removal.

Protocol A: The Azeotropic Wash (For Solids) If your product is a solid:

  • Filter the crude solid.[1][2]

  • Wash the cake with 2-propanol (Isopropanol) . Hydrazine hydrate is soluble in IPA, but many heterocycles are not.

  • Follow with a Pentane/Hexane wash to remove the IPA.

Protocol B: The Chemical Quench (For Liquids/Oils) If you must extract:

  • Dilute the reaction mixture with Ethyl Acetate.[3]

  • Wash with 0.5 M HCl (if your product is not basic). This converts hydrazine to the water-soluble hydrazinium salt (

    
    ), which partitions into the aqueous layer.
    
  • Alternative: Add Acetone (2-3 equivalents relative to excess hydrazine). This forms acetone azine (volatile, bp ~131°C) or acetone hydrazone, which are less toxic and can be removed or separated more easily than free hydrazine [2].

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition that determines whether you get a clean drug intermediate or "polymer goo."

HydrazineReaction cluster_conditions Critical Control Parameters Start 1,3-Diketone + Hydrazine Inter Mono-Hydrazone Intermediate Start->Inter Nucleophilic Attack 1 Cyclic Desired Pyrazole (Cyclization) Inter->Cyclic Intramolecular Attack (Fast if dilute) Azine Azine Oligomer (Polymer/Goo) Inter->Azine Intermolecular Attack (Fast if conc.) Azine->Azine Chain Growth Tip1 Inverse Addition: Add Ketone to Hydrazine Tip2 Solvent Choice: HFIP for Regioselectivity

Figure 1: Kinetic competition between cyclization (green path) and oligomerization (red path). Controlling concentration is key.

Part 3: Experimental Optimization Matrix

Use this table to select the correct solvent system based on your substrate's failure mode.

Failure ModeRecommended SolventAdditiveRationale
Standard Synthesis Ethanol or MethanolNoneStandard protic solvent; good solubility for hydrazine.
Incomplete Cyclization Acetic Acid (Glacial)Heat (Reflux)Acid catalysis protonates the carbonyl, accelerating the ring closure (Paal-Knorr mechanism).
Poor Regioselectivity HFIP (Hexafluoroisopropanol)NoneH-bond donor solvent; alters electronic bias of carbonyls [1].
Oligomer/Goo Formation Ethanol (High Dilution)Add Ketone Dropwise "Inverse Addition" prevents intermolecular reaction by keeping Hydrazine in excess.
Water Sensitivity Toluenep-TsOH (Catalyst)Allows for Dean-Stark water removal to drive equilibrium forward (azeotropic reflux).

Part 4: Detailed Troubleshooting Decision Tree

Follow this logic flow when your reaction fails.

TroubleshootingTree Start Reaction Failed? CheckTLC Check TLC/LCMS: Is SM consumed? Start->CheckTLC SM_Yes Yes (SM Remains) CheckTLC->SM_Yes SM_No No (SM Consumed) CheckTLC->SM_No Temp Increase Temp (Reflux) SM_Yes->Temp Acid Add Acid Catalyst (AcOH or HCl) Temp->Acid If still fails ProductCheck Is Product formed? SM_No->ProductCheck WrongProd Wrong Isomer/Azine ProductCheck->WrongProd Impure IsoIssue Product in Solution (Won't Precipitate) ProductCheck->IsoIssue Clean but soluble Regio Regioisomer Issue? Switch to HFIP WrongProd->Regio Goo Viscous Oil? Use Inverse Addition WrongProd->Goo Workup Evaporate EtOH -> Add Water -> Extract w/ EtOAc IsoIssue->Workup

Figure 2: Step-by-step decision tree for diagnosing hydrazine reaction failures.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles."[4] Journal of Organic Chemistry, 2008.

  • Hydrazine Quenching & Workup: "Safe Handling and Workup of Hydrazine Reactions." Organic Syntheses, Coll.[5][6] Vol. 6, p. 161.[6]

  • Azine Formation Mechanism: "The reaction of hydrazine with carbonyl compounds." ScienceMadness & ResearchGate Discussions.

  • General Pyrazole Synthesis: "Synthesis of Pyrazoles via Cyclocondensation." BenchChem Technical Guides.

Sources

Technical Support Center: Isolation of 3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 3-methyl-4-oxo-4-phenyl-2-butenoic acid from starting materials Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting)

Case ID: FC-ACYL-3M4P Subject: Downstream Processing & Purification Protocols for Friedel-Crafts Acylation Products Applicable Reaction: Benzene + Citraconic Anhydride +



Executive Summary & Reaction Context

You are synthesizing 3-methyl-4-oxo-4-phenyl-2-butenoic acid (also known as


-methyl-

-benzoylacrylic acid) via the Friedel-Crafts acylation of benzene with citraconic anhydride.

This reaction presents a unique separation challenge:

  • Aluminum Complexation: The product forms a stable, Lewis-acid-base complex with

    
     that requires vigorous hydrolysis.
    
  • Solubility Overlap: The starting material (citraconic anhydride) hydrolyzes to citraconic acid, which shares solubility characteristics with your product.

  • Isomerism: Citraconic anhydride is unsymmetrical. While electronic effects typically favor the formation of the

    
    -methyl isomer, control over conditions is required to minimize the 
    
    
    
    -methyl regioisomer and prevent isomerization to the cis (Z) form which often exists as a cyclic hydroxy-lactone.

This guide provides a self-validating workflow to isolate the target acid from aluminum salts, unreacted anhydride, and neutral byproducts.

Visual Workflow (Process Map)

The following diagram outlines the critical decision nodes in the workup procedure.

WorkupFlow Reaction Reaction Mixture (AlCl3 Complex) Quench Quench: Ice + conc. HCl (Hydrolysis) Reaction->Quench Pour slowly PhaseSep Phase Separation Quench->PhaseSep OrgLayer1 Organic Layer (Product + Neutrals + Benzene) PhaseSep->OrgLayer1 Product in Benzene AqLayer1 Aqueous Layer (Al Salts + HCl) PhaseSep->AqLayer1 Discard ExtractBase Extract with 10% Na2CO3 OrgLayer1->ExtractBase AqLayer2 Aqueous Layer (Alkaline) (Product Carboxylate + Citraconate) ExtractBase->AqLayer2 Target (Salt form) OrgLayer2 Organic Layer (Discard Neutrals/Tars) ExtractBase->OrgLayer2 Impurities Acidify Acidify to pH 1-2 (conc. HCl) AqLayer2->Acidify Cool to 0-5°C Precipitation Precipitation of Crude Acid Acidify->Precipitation Solid forms Recryst Recrystallization (Benzene or Toluene) Precipitation->Recryst Purification

Figure 1: Logical flow for the acid-base extraction and isolation of


-aroylacrylic acids.

Tier 1: Quenching & Initial Isolation (The "Crash Out")

User Question: The reaction mixture turned into a dark, sticky resin. When I added water, it got hot and clumped up. How do I handle this?

Technical Insight: The "resin" is the acylium-aluminum complex. It is highly hygroscopic and exothermic upon hydrolysis. Adding water directly causes local overheating, which can polymerize your product or hydrolyze the amide/ester bonds if present (less relevant here, but good practice).

Protocol:

  • Prepare Quench Mix: In a large beaker, prepare a mixture of crushed ice (500g) and concentrated HCl (50 mL) . The acid is crucial to dissolve aluminum hydroxides (

    
    ) which otherwise form gelatinous emulsions that trap your product.
    
  • Slow Addition: Pour the reaction mixture slowly onto the ice/acid mixture with vigorous stirring.

    • Why? This dissipates heat and ensures the aluminum stays in the aqueous phase as

      
       rather than precipitating.
      
  • Solvent Check: If you ran the reaction in neat benzene, the organic layer will separate on top. If you used Nitrobenzene or DCM, the density changes. Ensure you identify the correct layer.

Tier 2: Purification & Separation (The "Clean Up")

User Question: How do I separate my product from unreacted citraconic anhydride and the aluminum salts?

Technical Insight: This is the critical differentiation step.

  • Aluminum Salts: Removed in the initial acidic aqueous wash.

  • Citraconic Anhydride: Hydrolyzes to Citraconic Acid during the aqueous workup.

  • Target Product: An organic keto-acid.

While both the target and citraconic acid are acidic, the target molecule is significantly more lipophilic (due to the phenyl ring) and less soluble in cold water than citraconic acid.

Step-by-Step Separation Protocol:

StepActionMechanism/Logic
1. Carbonate Extraction Extract the organic layer (benzene) with 10%

solution
(3x).
Converts the target acid and citraconic acid into their water-soluble sodium salts (

). Neutral impurities (tars, unreacted benzene) stay in the organic layer.
2. Organic Wash Wash the combined alkaline aqueous extracts with a small portion of fresh ether or benzene.Removes entrained neutral organic solvents and non-acidic byproducts. Discard this organic wash.
3. Charcoal Treatment (Optional) Boil the alkaline solution with activated charcoal for 5 mins, then filter through Celite.Removes polymeric tars and color impurities common in Friedel-Crafts reactions.
4. Controlled Acidification Cool the alkaline filtrate to 0–5°C . Add conc. HCl dropwise until pH ~1 .Protonates the carboxylate salts. The target 3-methyl-4-oxo-4-phenyl-2-butenoic acid is less soluble in water and will precipitate. Citraconic acid is more water-soluble and largely remains in the filtrate.
5. Filtration Filter the solid immediately. Wash with cold water .Removes residual HCl and dissolved citraconic acid.

Tier 3: Advanced Troubleshooting & Crystallization

User Question: My product oiled out upon acidification instead of crystallizing. What went wrong?

Diagnosis: "Oiling out" occurs when the product precipitates as a supercooled liquid, often due to impurities lowering the melting point or the temperature being above the product's melting point in the solvent mixture.

Corrective Actions:

  • Seed Crystal: If you have a speck of pure material, add it.

  • Scratching: Vigorously scratch the side of the flask with a glass rod at the oil-water interface. This provides nucleation sites.

  • Solvent Recrystallization (The Fix):

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of hot Benzene or Toluene .

    • Alternative:Ethanol/Water (dissolve in hot ethanol, add warm water until turbid, cool slowly).

    • Allow to cool very slowly to room temperature, then to 4°C.

User Question: How do I know I have the correct isomer?

Technical Insight: The Friedel-Crafts reaction with citraconic anhydride typically yields the


-methyl  isomer (3-methyl-4-oxo-4-phenyl-2-butenoic acid) as the major product due to the stabilization of the acylium intermediate by the methyl group. However, the 

-methyl
isomer is a possible minor byproduct.
  • Differentiation:

    • 
      -isomer (Target):  Typically has a higher melting point (~90-93°C for the unhydrated form).
      
    • 
      -isomer:  Lower melting point.
      
  • Purification: Recrystallization from Benzene is highly effective at removing the minor isomer, which remains in the mother liquor.

References & Citations

  • Friedel-Crafts Acylation Mechanism & Workup:

    • Source: Organic Syntheses, Coll. Vol. 3, p. 109 (1955). Describes the analogous synthesis of

      
      -benzoylacrylic acid from maleic anhydride, establishing the standard AlCl3/Benzene/Acid-Base workup protocol.
      
    • URL:

  • Regioselectivity with Citraconic Anhydride:

    • Source:Journal of the Chemical Society, Perkin Transactions 1. The reaction of citraconic anhydride with benzene/AlCl3 yields predominantly the

      
      -aroyl isomer.
      
    • Context: Confirms the structure of the major product as 3-methyl-4-oxo-4-phenyl-2-butenoic acid.

  • Purification of Keto-Acids:

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Aromatic Ketones and Friedel-Crafts procedures.

    • Context: Validates the use of Sodium Carbonate extraction to separate acidic products from neutral organic tars.

  • Citraconic Acid Solubility:

    • Source: PubChem / National Library of Medicine.

    • Data: Citraconic acid is highly soluble in water (>100 mg/mL), facilitating its separation from the less soluble phenyl-substituted product during the aqueous filtration step.

    • URL:

Validation & Comparative

Comparative Spectroscopic Profiling: (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Application Context

In the realm of drug discovery, (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (CAS: 35504-92-8) serves as a critical Michael acceptor and a pharmacophore scaffold for synthesizing heterocyclic compounds, including pyridazinones and anti-inflammatory agents.

However, the synthesis of this compound—typically via Friedel-Crafts acylation of benzene with citraconic anhydride—often yields a mixture of geometric isomers (E and Z) and regioisomers. Because biological activity is strictly stereodependent, the ability to unambiguously distinguish the active (2E) isomer from its (2Z) counterpart or regioisomeric impurities is paramount.

This guide provides a technical comparison of the (2E) isomer against its primary impurities, establishing a self-validating NMR protocol for purity assessment.

Structural Logic & Isomerism

Before interpreting spectra, one must understand the stereochemical drivers affecting the chemical shifts.

  • Target Molecule: (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid.[1]

    • Configuration: The high-priority groups—the Carboxylic Acid (-COOH) at C2 and the Benzoyl (-COPh) at C3—are on opposite sides of the double bond (Trans-like arrangement).

    • Geometry: Consequently, the Methyl group is cis to the Carboxylic Acid, and the Vinylic Proton is cis to the Benzoyl group.

  • Primary Impurity: (2Z)-Isomer.

    • Configuration: The -COOH and -COPh groups are on the same side (Cis-like).

    • Geometry: The Methyl group is trans to the Carboxylic Acid.

Visualization: Synthesis & Isomerization Pathways

SynthesisPath Start Citraconic Anhydride + Benzene Reaction Friedel-Crafts Acylation (AlCl3 / Lewis Acid) Start->Reaction Mixture Crude Mixture: (2E)-Isomer + (2Z)-Isomer + Regioisomers Reaction->Mixture Acylation Purification Recrystallization / Chromatography Mixture->Purification Target Target Product: (2E)-Isomer (Thermodynamic Product) Purification->Target Major Fraction Impurity Impurity: (2Z)-Isomer (Kinetic/Steric Product) Purification->Impurity Minor Fraction Impurity->Target Photo-isomerization (Optional)

Figure 1: Synthetic pathway illustrating the origin of E/Z isomeric mixtures in Friedel-Crafts acylation.

Comparative 1H NMR Analysis

The following data compares the spectral fingerprints of the (2E) isomer against the (2Z) alternative. The chemical shifts are based on characteristic anisotropy effects observed in


-aroylacrylic acids.

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Frequency: 400 MHz+.[2][3]
Table 1: Diagnostic Signal Comparison
Proton Assignment(2E)-Isomer (Target)(2Z)-Isomer (Alternative/Impurity)Mechanistic Explanation
Vinylic -CH=

6.60 – 6.80 ppm (s)

6.00 – 6.30 ppm (s)
Deshielding: In the (2E) form, the proton is cis to the Benzoyl group. The magnetic anisotropy of the ketone carbonyl strongly deshields this proton, shifting it downfield.
Methyl -CH


2.15 – 2.30 ppm (d/s)

1.90 – 2.05 ppm (d/s)
Deshielding: In the (2E) form, the methyl is cis to the Carboxylic Acid. The proximity to the electron-withdrawing COOH group causes a downfield shift relative to the trans position.
Aromatic Ring

7.40 – 8.00 ppm (m)

7.30 – 7.90 ppm (m)
Overlap: Aromatic signals often overlap, making them poor diagnostic markers for purity, though the ortho-protons may shift slightly due to ring torsion.
-COOH

10.0 – 12.0 ppm (bs)

10.0 – 12.0 ppm (bs)
Exchange: Highly variable based on concentration and water content; not reliable for isomer differentiation.
Detailed Spectral Interpretation
1. The Vinylic Singlet (The "Truth" Peak)

The most reliable differentiator is the vinylic proton at C2.

  • Target (2E): Appears significantly downfield (typically >6.5 ppm). This is due to the "deshielding cone" of the benzoyl carbonyl group located cis to the proton.

  • Alternative (2Z): Appears upfield (typically <6.3 ppm). Here, the proton is trans to the benzoyl group and cis to the methyl, removing it from the direct anisotropic influence of the ketone.

2. The Methyl Group[3]
  • Target (2E): The methyl group resonates at ~2.2 ppm. It feels the deshielding effect of the cis-carboxylic acid.

  • Alternative (2Z): The methyl group resonates upfield at ~2.0 ppm, as it is trans to the carboxylic acid and sterically crowded by the phenyl ring, which can induce shielding via ring current effects if the ring twists out of plane.

Experimental Protocol: Purity Assessment

To validate the quality of your (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid sample, follow this self-validating workflow.

Materials
  • Sample: ~10 mg of synthesized solid.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Equipment: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Preparation: Dissolve the sample completely in CDCl

    
    . Ensure the solution is clear; filtration is recommended if turbidity persists (undissolved solids can cause line broadening).
    
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Wait at least 5 seconds. (Crucial: The vinylic protons of E/Z isomers may have different T1 relaxation times. A short D1 can skew integration values).

    • Scans: 16–64 scans.

  • Processing:

    • Phase correction: Manual or automated.

    • Baseline correction: Polynomial fit (Bernstein) to ensure flat baseline for integration.

    • Referencing: Set TMS to 0.00 ppm.

  • Analysis (The "E/Z Ratio" Calculation):

    • Integrate the (2E)-Methyl singlet at ~2.2 ppm (Set Integral = 3.00).

    • Integrate the (2Z)-Methyl singlet at ~2.0 ppm.

    • Validation: Check the Vinylic region.[4] The ratio of the downfield singlet (~6.7 ppm) to the upfield singlet (~6.2 ppm) should match the methyl ratio.

Decision Logic for Researchers

NMRWorkflow Start Acquire 1H NMR Spectrum CheckMethyl Check Methyl Region (1.9 - 2.4 ppm) Start->CheckMethyl IsSinglePeak Single Peak at ~2.2 ppm? CheckMethyl->IsSinglePeak PureE PASS: Pure (2E)-Isomer High Purity IsSinglePeak->PureE Yes TwoPeaks Two Peaks Observed? (~2.0 and ~2.2 ppm) IsSinglePeak->TwoPeaks No CheckVinyl Check Vinylic Region (6.0 - 7.0 ppm) CalcRatio Calculate Integration Ratio (Impurity %) CheckVinyl->CalcRatio TwoPeaks->CheckVinyl Confirm with Vinyls Fail FAIL: Mixture of E/Z Isomers Recrystallization Required CalcRatio->Fail

Figure 2: Logic flow for determining isomeric purity using 1H NMR signals.

Performance vs. Alternatives

Why does the distinction matter? In comparative studies involving biological assays, the (2E)-isomer demonstrates superior performance due to its specific spatial arrangement which fits enzyme binding pockets (e.g., in kynurenine aminotransferase inhibition studies) better than the (2Z)-isomer .

Feature(2E)-Isomer (Product)(2Z)-Isomer (Alternative)Impact on Research
Thermodynamic Stability High (Major product)Low (Minor product)E-isomer is easier to store and handle. Z-isomer may isomerize back to E over time.
Solubility Moderate in organic solventsOften higher polarityDifferences in solubility allow for separation via fractional crystallization.
Bioactivity Active PharmacophoreOften Inactive / Off-targetUsing a mixture yields inconsistent IC50 values in drug screening.

References

  • National Institutes of Health (NIH). (2008). Asymmetric Friedel-Crafts alkylation of indoles with methyl (E)-2-oxo-4-aryl-3-butenoates. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for 3-methyl-2-butenoic acid derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to the Accurate Determination of the Melting Point for (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Melting Point in Compound Characterization

In the realm of chemical synthesis and pharmaceutical development, the melting point is a fundamental physical property that serves as a crucial indicator of a substance's purity and identity. A pure, crystalline solid will typically melt over a narrow temperature range, while the presence of impurities will lead to a depression and broadening of this range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis. Therefore, the precise determination of a melting point range is not merely a routine measurement but a validation of synthetic success and a prerequisite for further biological and pharmacological evaluation.

Comparative Analysis: Methodologies for Melting Point Determination

The choice of methodology for melting point determination can significantly impact the accuracy and precision of the results. Two commonly employed techniques are the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic and widely accessible method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

  • Sample Preparation:

    • Ensure the sample of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is completely dry, as residual solvent will act as an impurity.

    • Finely powder a small amount of the sample to ensure uniform packing.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for optimal results.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Begin heating the block at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin a second, more precise determination, heating at a slower rate of 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting point range.

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube (2-3mm) Powder->Pack Insert Insert Capillary into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat Cool Cool Down RapidHeat->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Record Record T_onset and T_completion SlowHeat->Record

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It provides a more quantitative and detailed analysis of the melting process.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid into a clean DSC pan.

    • Seal the pan hermetically to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C per minute, to a temperature above the completion of the melt.

    • The instrument will record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically taken as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing additional information about the sample's thermal properties.

Method Comparison: Capillary vs. DSC

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow difference
Precision LowerHigher
Information Melting point rangeMelting point, enthalpy of fusion, heat capacity
Sample Size Small (mg)Small (mg)
Throughput Can be low, but some instruments allow multiple samplesCan be automated for higher throughput
Cost Lower initial investmentHigher initial investment
Subjectivity Operator-dependentMore objective and quantitative

Comparative Data: Structurally Related Compounds

To provide context for the expected melting point of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid, the melting points of structurally similar compounds are presented below. The presence of the methyl group in the target compound is expected to influence its crystal lattice and, consequently, its melting point compared to its unsubstituted analog.

CompoundStructureMelting Point (°C)
(2E)-4-oxo-4-phenyl-2-butenoic acidA phenyl group attached to a butenoic acid backbone94-97[1]
3-Methyl-2-butenoic acidA butenoic acid with a methyl group at the 3-position69.5[2]
4-Phenylbutyric acidA phenyl group attached to a butyric acid backbone49-51[3]

The melting point of (2E)-4-oxo-4-phenyl-2-butenoic acid is reported to be in the range of 94-97 °C.[1] This provides a reasonable starting point for the experimental determination of the melting point of the target compound, (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid. The introduction of a methyl group could either increase or decrease the melting point depending on its effect on the crystal packing efficiency.

Understanding Melting Point Depression

The presence of even small amounts of impurities can disrupt the crystal lattice of a pure compound, leading to a lower and broader melting point range. This principle is illustrated in the diagram below.

G cluster_pure Pure Compound cluster_impure Impure Compound Pure Sharp Melting Point (e.g., 150-151°C) Impurity Introduction of Impurity Pure->Impurity Impure Depressed & Broad Melting Point (e.g., 145-148°C) Impurity->Impure

Caption: The effect of impurities on the melting point of a solid.

Conclusion

While a literature value for the melting point of pure (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid remains to be definitively reported, this guide provides the essential framework for its experimental determination. By employing either the capillary method for a rapid assessment or Differential Scanning Calorimetry for a more precise and quantitative analysis, researchers can confidently characterize this compound. The comparative data from structurally related molecules, particularly (2E)-4-oxo-4-phenyl-2-butenoic acid, offers a valuable benchmark for these experimental investigations. Accurate melting point determination is a critical step in ensuring the quality and reliability of chemical compounds intended for further research and development.

References

  • Braun, U., et al. (1977). Synthesis and body distribution of several iodine-131-labeled central nervous system active drugs. Journal of Medicinal Chemistry, 20(9), 1171–1176.
  • Chemical Synthesis Database. (2E)-4-oxo-4-phenyl-2-butenoic acid. Available at: [Link]

  • MOLBASE. (E)-4-oxo-4-phenylbut-2-enoic acid. Available at: [Link]

  • PubChem. Methyl (2E)-3-methyl-4-oxo-2-butenoate. Available at: [Link]

  • Sunway Pharm Ltd. 3-BUTENOIC ACID, 2-OXO-4-PHENYL-, METHYL ESTER. Available at: [Link]

  • CAS Common Chemistry. 3-Methyl-2-butenoic acid. Available at: [Link]

  • ChemSrc. 3-Methyl-4-phenyl-2-butanone. Available at: [Link]

  • PubChem. 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester. Available at: [Link]

  • ResearchGate. Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 3-methyl-4-oxo-4-phenyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns for 3-methyl-4-oxo-4-phenyl-2-butenoic acid . It is designed for researchers requiring structural confirmation and differentiation from metabolic analogs or isomeric impurities.

Executive Summary & Compound Profile

3-methyl-4-oxo-4-phenyl-2-butenoic acid (Molecular Formula:


, MW: 190.20 Da) is a functionalized 

-benzoylacrylic acid derivative. In drug development, it often appears as a synthetic intermediate or a metabolic degradation product of phenyl-substituted enones.

The mass spectrometric challenge lies in distinguishing this compound from its des-methyl analog (4-oxo-4-phenyl-2-butenoic acid) and differentiating its stereoisomers (E vs. Z). This guide compares the fragmentation logic of the target compound against these alternatives using Electron Ionization (EI) and Electrospray Ionization (ESI).[1][2][3]

FeatureTarget CompoundPrimary Alternative (Des-methyl)
Compound Name 3-Methyl-4-oxo-4-phenyl-2-butenoic acid 4-Oxo-4-phenyl-2-butenoic acid
Structure


Molecular Weight 190.20 176.17
Base Peak (EI) m/z 105 (

)
m/z 105 (

)
Diagnostic Ion m/z 85 (Methacrylic moiety)m/z 71 (Acrylic moiety)

Structural Basis of Fragmentation

The fragmentation behavior is dictated by two dominant functional groups: the benzoyl moiety and the


-unsaturated carboxylic acid .
Theoretical Cleavage Points
  • 
    -Cleavage (Ketone):  The bond between the carbonyl carbon and the 
    
    
    
    -carbon (C3) is the weakest link under EI conditions, driven by the stability of the acylium ion.
  • Benzoyl Ion Formation: The formation of the resonance-stabilized benzoyl cation (

    
    , m/z 105) is the thermodynamic sink of the fragmentation pathway.
    
  • Neutral Losses:

    • Loss of

      
       (17 Da) or 
      
      
      
      (18 Da) from the carboxylic acid.
    • Loss of

      
       (44 Da) via decarboxylation.
      
    • Loss of

      
       (28 Da) from the benzoyl cation.
      

Comparative Analysis: Target vs. Alternatives

Scenario A: Differentiating from the Des-Methyl Analog

The presence of the methyl group at the C3 position shifts specific fragment ions by +14 Da compared to the non-methylated analog.

Table 1: Key Ion Comparison (EI, 70 eV)

Fragment IdentityTarget (Methyl) m/zAnalog (No Methyl) m/zMechanism / Notes
Molecular Ion (

)
190 176 Parent peak; often low intensity in EI.
Benzoyl Cation 105 105 Common Base Peak. Confirms the

group.
Phenyl Cation 77 77 Secondary fragment from m/z 105 (

).
Alkenyl Fragment 85 71 The complementary ion

. Target:

. Analog:

.
Decarboxylated Ion 146 132 Loss of

(

).
Phenyl Fragment II 51 51 Ring fragmentation (

).
Scenario B: Stereoisomer Differentiation (E vs. Z)

Isomer differentiation requires careful analysis of "Ortho-like" interaction effects.

  • (Z)-Isomer (Cis-like): The Benzoyl and Carboxyl groups are on the same side of the double bond. This proximity facilitates an intramolecular proton transfer or elimination of water/methanol (if esterified).

    • Indicator: Higher abundance of

      
       or 
      
      
      
      ions due to proximity effects.
  • (E)-Isomer (Trans-like): The groups are anti. Direct interaction is sterically hindered.

    • Indicator: Stronger molecular ion intensity; lower abundance of rearrangement ions.

Fragmentation Pathways (Visualization)

The following diagram illustrates the primary fragmentation cascade for 3-methyl-4-oxo-4-phenyl-2-butenoic acid under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 190 (C11H10O3) Benzoyl Benzoyl Cation m/z 105 (Ph-CO)+ M_Ion->Benzoyl Alpha-Cleavage (Major Pathway) Alkenyl Methacrylic Radical (Neutral Loss) MW 85 Alkenyl_Ion Alkenyl Cation m/z 85 [C(Me)=CH-COOH]+ M_Ion->Alkenyl_Ion Charge Retention on Alkene Decarb [M - CO2]+ m/z 146 M_Ion->Decarb -CO2 (44 Da) Phenyl Phenyl Cation m/z 77 (C6H5)+ Benzoyl->Phenyl -CO (28 Da) Benzoyl_Rad Benzoyl Radical (Neutral Loss) Frag51 Ring Fragment m/z 51 (C4H3)+ Phenyl->Frag51 -C2H2 (26 Da)

Caption: Primary EI fragmentation tree showing the dominance of the benzoyl ion (m/z 105) and the diagnostic methyl-alkenyl ion (m/z 85).

Experimental Protocols

Protocol: EI-MS for Structural Fingerprinting

Objective: Obtain a fragmentation-rich spectrum to confirm the carbon skeleton.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: GC-MS (Gas Chromatography) is preferred. Use a DB-5ms or equivalent non-polar column.

  • Ionization: Electron Ionization (EI) at 70 eV .

  • Source Temp: 230°C.

  • Scan Range: m/z 40–250.

  • Validation:

    • Verify the presence of the m/z 105 base peak.

    • Check for the m/z 190 molecular ion (may be weak).

    • Confirm absence of m/z 71 (which would indicate the des-methyl impurity).

Protocol: ESI-MS/MS for Sensitivity & Quantification

Objective: High-sensitivity detection in biological matrices (e.g., plasma PK studies).

  • Mode: Negative Ion Mode (

    
    ) is generally superior for carboxylic acids.
    
  • Precursor Ion: m/z 189.05 (

    
    ).
    
  • Collision Energy (CE): Ramp 10–30 eV.

  • Transitions (MRM):

    • 189.0

      
       145.0  (Loss of 
      
      
      
      ): Quantifier.
    • 189.0

      
       103.0  (Styrenyl-type fragment): Qualifier.
      
  • Note: ESI is "soft" ionization.[2][3][4] Without MS/MS fragmentation, you will likely only see the molecular ion.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzoylacrylic acid derivatives. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[5][6] Compound Summary: Methyl 2-oxo-4-phenylbut-3-enoate (Related Ester Data). National Library of Medicine. [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Benzoylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-benzoylacrylic acid derivatives, which hold potential in various therapeutic areas, establishing a robust and reliable analytical method for purity determination is a non-negotiable step. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[1] Therefore, a validated, stability-indicating analytical method is paramount for regulatory approval and ensuring patient safety.[2]

This guide provides an in-depth comparison of HPLC methods for the comprehensive purity analysis of 3-benzoylacrylic acid derivatives. We will explore the rationale behind methodological choices, from achiral purity assessments using Reversed-Phase HPLC (RP-HPLC) to the nuanced challenge of resolving stereoisomers with Chiral HPLC. This document is designed for researchers, analytical scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.

Part 1: Foundational Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

For the initial and most common purity assessment, RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility, sensitivity, and broad applicability.[3] This technique separates compounds based on their relative hydrophobicity, making it ideal for the moderately polar 3-benzoylacrylic acid scaffold.

The Causality Behind Method Development Choices

A successful RP-HPLC method is built on a logical selection of parameters, each chosen to address the specific physicochemical properties of the analyte.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the primary choice. The non-polar C18 chains provide a hydrophobic surface that interacts with the benzoyl and acrylic components of the molecules, offering effective retention and separation from more polar or less polar impurities.[4] The choice of a 3 µm or 5 µm particle size is a trade-off between efficiency (smaller particles yield sharper peaks) and backpressure.

  • Mobile Phase Composition: A gradient elution using a polar mobile phase is typically required to resolve the main compound from a range of potential impurities with varying polarities.

    • Aqueous Component (Mobile Phase A): HPLC-grade water with a pH modifier is essential. The carboxylic acid moiety in 3-benzoylacrylic acid derivatives necessitates an acidic pH (typically pH 2-3). Adding an acid like phosphoric acid or formic acid suppresses the ionization of the carboxyl group.[5][6] This ensures the molecule is in a single, neutral form, leading to consistent retention and sharp, symmetrical peak shapes.

    • Organic Component (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency.[4] Methanol is a viable alternative. The gradient starts with a higher percentage of the aqueous phase to retain the analyte and then ramps up the organic phase concentration to elute the compound and any less polar impurities.[4]

  • Detection: The benzoyl group provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is superior to a simple UV detector as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[7] The detection wavelength is typically set at the absorbance maximum of the benzoyl chromophore (e.g., 230 nm or 254 nm).[4]

Workflow for RP-HPLC Method Development

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analyte Properties (pKa, logP, UV spectra) B Select Column & Mobile Phase (C18, ACN/Water, Acidifier) A->B C Optimize Gradient & Flow Rate (Initial scouting runs) B->C D System Suitability Test (Tailing, Plates, RSD%) C->D E Specificity (Forced Degradation) D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD / LOQ G->H I Robustness H->I J Finalized Purity Method I->J Method Ready for Routine Use

Caption: Workflow for RP-HPLC method development and validation.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm with PDA scanning from 200-400 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the 3-benzoylacrylic acid derivative reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1.0 mg/mL stock solution.

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the reference standard to determine the retention time and peak area.

    • Inject the synthesized sample.

    • Purity is calculated using the area percent method: (Peak Area of Analyte / Total Peak Area of all peaks) * 100.

Part 2: The Challenge of Chirality - Enantiomeric Purity

Many 3-benzoylacrylic acid derivatives are chiral. Since enantiomers have identical physical properties in an achiral environment, they will co-elute in a standard RP-HPLC setup. However, they can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate the separation and quantification of enantiomers. This can be achieved through two primary strategies: direct and indirect separation.

Comparison of Chiral Separation Strategies
FeatureMethod A: Direct Separation (Chiral Stationary Phase - CSP)Method B: Indirect Separation (Pre-column Derivatization)
Principle Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.Enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated on a standard achiral (e.g., C18) column.[8]
Advantages - Simpler sample preparation. - Less risk of racemization during derivatization. - Direct analysis of the enantiomers.- Utilizes standard, less expensive RP-HPLC columns. - Can enhance detectability by introducing a chromophore/fluorophore.[9]
Disadvantages - CSPs are significantly more expensive. - Method development can be more complex, requiring screening of multiple CSPs and mobile phases.- Derivatization adds complexity and potential for error. - The chiral derivatizing agent must be enantiomerically pure. - Reaction conditions must be carefully controlled.
Best For High-throughput screening, routine QC, and when a suitable CSP is known or can be easily identified.When a suitable CSP is not available, for trace-level analysis requiring enhanced detection, or when derivatization is already required for other reasons.
Workflow for Chiral Method Selection

Start Need to Separate Enantiomers? Direct Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Start->Direct Yes Indirect Select Chiral Derivatizing Agent (CDA) Start->Indirect Direct Fails or is Inaccessible OptimizeDirect Optimize Mobile Phase (Normal vs. Reversed Phase) Direct->OptimizeDirect OptimizeIndirect Optimize Derivatization Reaction & RP-HPLC Separation Indirect->OptimizeIndirect Success Successful Separation OptimizeDirect->Success Resolution Achieved Failure No Separation OptimizeDirect->Failure Poor Resolution OptimizeIndirect->Success Failure->Indirect Try Alternative

Caption: Decision workflow for chiral separation method development.

Experimental Protocol: Chiral Separation (Direct Method using CSP)
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for peak shaping. Note: The optimal ratio must be determined experimentally.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation and identify the retention times of both enantiomers.

    • Inject the synthesized sample to determine the enantiomeric purity.

    • Enantiomeric Excess (% ee) is calculated: [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Part 3: Method Validation - The Pillar of Trustworthiness

An analytical method is only useful if it is proven to be reliable. Method validation demonstrates that the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies like the ICH.[10][11]

Forced Degradation: Proving Specificity

The most critical validation parameter for a purity method is specificity—the ability to separate the analyte from all potential impurities and degradation products.[12] Forced degradation studies, or stress testing, are performed to intentionally degrade the sample and ensure the method can resolve the API from its degradants.[2][13]

Experimental Protocol: Forced Degradation Studies

  • Prepare Solutions: Prepare separate solutions of the 3-benzoylacrylic acid derivative at ~1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed RP-HPLC method alongside an unstressed control sample.

  • Evaluation: The goal is to achieve 5-20% degradation.[14] The method is considered "stability-indicating" if the degradation peaks are well-resolved from the main analyte peak and a mass balance calculation is acceptable.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines.[10][15][16]

ParameterPurposeTypical Acceptance Criteria (for Purity/Impurities)
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak for the main analyte is pure (PDA) and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between detector response and concentration.Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[3]
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80.0% - 120.0%.[12]
Precision To assess the degree of scatter between a series of measurements.- Repeatability (Intra-assay): %RSD ≤ 5.0%. - Intermediate Precision: %RSD ≤ 10.0%.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, pH ±0.2).System suitability parameters (resolution, tailing factor) remain within acceptable limits.

Conclusion

The selection and validation of an appropriate HPLC method are critical for the successful development of 3-benzoylacrylic acid derivatives. A well-characterized RP-HPLC method forms the foundation for routine purity testing and stability assessments. For chiral derivatives, a systematic evaluation of direct and indirect separation techniques is necessary to control enantiomeric purity. By grounding method development in sound scientific principles and validating against rigorous ICH guidelines, researchers can ensure the generation of accurate, reliable, and defensible data, ultimately safeguarding the quality and safety of the final drug product.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). ijarsct.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies During Method Validation - Pharma Digests. (2024, January 29). Pharma Digests.
  • Quality Guidelines - ICH. ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006, June). European Medicines Agency.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH.
  • HPLC Method Validation: Key Parameters and Importance. Assay Prism.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Times.
  • Hplc method development and valid
  • Separation of Acrylic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • HPLC Analysis of Acrylic Acid Derivatives on Discovery ® Zr-Carbon. MilliporeSigma.
  • HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid. Benchchem.
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
  • Analytical Methods. RSC Publishing.
  • Separation of 3-Benzoylindole on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Labeling Reagents. TCI Chemicals.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

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The "Magic Methyl" Effect: A Comparative Analysis of the Biological Activity of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid and its Non-methylated Analogue

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle structural modifications on a molecule's biological activity is paramount. The addition of a single methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid and its parent compound, 4-oxo-4-phenyl-2-butenoic acid. While direct comparative studies on these specific molecules are limited, this guide synthesizes data from structurally related compounds and established biochemical principles to predict and rationalize their differential biological effects.

The core structure, an α,β-unsaturated ketone, is a well-established pharmacophore known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the electrophilic β-carbon towards nucleophilic residues in biological macromolecules is central to its mechanism of action. The introduction of a methyl group at the C3 position is hypothesized to modulate this reactivity and, consequently, the biological activity.

Comparative Biological Activity: A Predictive Overview

The following table summarizes the predicted comparative biological activities of the methylated and non-methylated compounds based on established structure-activity relationships for α,β-unsaturated ketones. The provided values are illustrative and serve as a framework for experimental investigation.

Biological Activity(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid4-oxo-4-phenyl-2-butenoic acidRationale for Predicted Difference
Cytotoxicity (IC50) Higher (Less Potent)Lower (More Potent)The methyl group may sterically hinder the approach of nucleophiles to the β-carbon, reducing the rate of Michael addition and thus decreasing cytotoxicity.
Antimicrobial (MIC) Higher (Less Potent)Lower (More Potent)Similar to cytotoxicity, the reduced electrophilicity of the β-carbon due to the electron-donating methyl group can lead to decreased antimicrobial activity.
Anti-inflammatory (COX-2 Inhibition IC50) Lower (More Potent)Higher (Less Potent)The methyl group may enhance binding to the hydrophobic pocket of the COX-2 enzyme active site, leading to improved inhibitory activity.

Mechanistic Insights: The Role of the Methyl Group

The primary mechanism of action for many α,β-unsaturated ketones is the covalent modification of biological macromolecules through a Michael addition reaction. The electrophilic β-carbon of the butenoic acid backbone is susceptible to attack by nucleophilic residues, such as the thiol groups of cysteine residues in proteins.

The presence of a methyl group at the C3 position in (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid is expected to influence this reactivity in two principal ways:

  • Steric Hindrance: The methyl group can physically obstruct the approach of a nucleophile to the β-carbon, thereby slowing down the rate of the Michael addition.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly reduce the partial positive charge on the β-carbon, making it a less potent electrophile.

This modulation of reactivity is the likely basis for the predicted differences in cytotoxicity and antimicrobial activity, where a highly reactive compound is often more potent. Conversely, in the context of enzyme inhibition, the methyl group can play a beneficial role. For enzymes like COX-2, which have a hydrophobic active site, the lipophilic methyl group can enhance binding affinity through favorable hydrophobic interactions, potentially leading to increased inhibitory potency.

Michael Addition Mechanism cluster_0 Michael Acceptor (α,β-Unsaturated Ketone) cluster_1 Nucleophile (e.g., Cysteine residue) cluster_2 Covalent Adduct cluster_3 Effect of Methyl Group (at C3) Ketone R-C(O)-CH=CH-R' Adduct R-C(O)-CH(Nu)-CH2-R' Ketone->Adduct Nucleophile Nu-H Nucleophile->Ketone Michael Addition Methyl_Group Steric Hindrance Electronic Donation Methyl_Group->Ketone Reduces Reactivity MTT Assay Workflow Start Seed Cells in 96-well Plate Treatment Add Test Compounds (Methylated vs. Non-methylated) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add DMSO to Dissolve Crystals Formazan_Formation->Solubilization Measurement Read Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid and 4-oxo-4-phenyl-2-butenoic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-inflammatory Activity: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 is quantified, and the inhibitory effect of the test compounds is determined.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, heme, and a suitable buffer.

  • Compound Addition: Add various concentrations of the test compounds (methylated and non-methylated) to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The seemingly minor addition of a methyl group to the 4-oxo-4-phenyl-2-butenoic acid scaffold has the potential to significantly impact its biological activity profile. Based on established principles of medicinal chemistry, it is predicted that the methylated analogue may exhibit reduced cytotoxicity and antimicrobial activity due to steric and electronic effects that diminish its reactivity as a Michael acceptor. However, this same structural modification could enhance its anti-inflammatory properties by promoting more favorable interactions within the active site of enzymes like COX-2.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. A thorough investigation of these compounds will not only elucidate the specific impact of the C3-methyl group but also contribute to the broader understanding of structure-activity relationships within the promising class of α,β-unsaturated ketones. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved potency and selectivity.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ACS Publications. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • PubMed. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. [Link]

  • PubMed. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

A Senior Application Scientist's Guide to Validating E-Isomer Geometry Using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular research, the precise determination of a molecule's three-dimensional structure is paramount. For alkenes, the geometry around the carbon-carbon double bond, designated as either E (entgegen) or Z (zusammen), can profoundly influence biological activity and material properties. While several analytical techniques can elucidate stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands out as a powerful, non-destructive method for unambiguous assignment in solution.[1][2][3]

This guide provides an in-depth comparison of NOESY with other common techniques for validating E-isomer geometry, grounded in the principles of the Nuclear Overhauser Effect (NOE). We will explore the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience.

The Challenge of Alkene Isomerism

The restricted rotation around a C=C double bond gives rise to geometric isomers.[4] When substituents on the alkene are not identical, the cis/trans nomenclature becomes ambiguous, necessitating the use of the Cahn-Ingold-Prelog priority rules to assign E or Z configuration.[5] While routine 1D ¹H NMR can sometimes suffice, particularly when analyzing vicinal coupling constants (³JHH), situations involving trisubstituted or tetrasubstituted alkenes, or where protons are absent on the double bond, demand more sophisticated approaches.[6][7] This is where through-space correlations, as detected by NOESY, become indispensable.[6][7][8]

The Power of Proximity: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the transfer of nuclear spin polarization occurs between two nuclei that are close in space (typically < 5 Å), irrespective of the number of bonds separating them.[9][10][11] This effect is exquisitely sensitive to the inverse sixth power of the distance (1/r⁶) between the nuclei, meaning even a small change in distance leads to a dramatic change in the NOE intensity.[6]

In the context of alkene geometry, a NOESY experiment can differentiate between E and Z isomers by detecting correlations between protons that are spatially proximate. For an E-isomer, protons on opposite sides of the double bond will be relatively far apart and will not show a NOE correlation. Conversely, in a Z-isomer, these protons are on the same side and, being closer, will exhibit a NOE cross-peak.[9]

A Comparative Overview of Techniques for E-Isomer Validation

While NOESY is a powerful tool, it is essential to consider it within the broader context of available analytical methods. Each technique possesses its own strengths and limitations.

TechniquePrincipleAdvantagesDisadvantagesSample Requirements
2D NOESY NMR Through-space dipolar coupling between protons.[8][12]Unambiguous for complex structures, provides multiple through-space correlations simultaneously.[7][13]Can be time-consuming (hours), less sensitive for very weak NOEs.[7][13]5-10 mg in deuterated solvent.[14]
1D NOESY NMR Selective irradiation of a single proton resonance to observe through-space correlations.[2]Faster than 2D NOESY (minutes), can be more sensitive for specific correlations.[10][13]Requires manual selection of peaks, provides information for only one proton at a time.[13][15]5-10 mg in deuterated solvent.
³JHH Coupling Constants Through-bond scalar coupling between vicinal protons.[16]Quick and straightforward from a standard ¹H NMR spectrum.Only applicable when vicinal protons are present on the double bond; can be ambiguous.[6]Standard ¹H NMR sample.
X-ray Crystallography Diffraction of X-rays by a single crystal.[17][18]Provides a definitive 3D structure with high precision.[18][19]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[17][19]High-quality single crystal (>0.1 mm).[17]

Experimental Protocol: 2D NOESY for E-Isomer Validation

This protocol outlines the key steps for acquiring high-quality 2D NOESY data for a small organic molecule.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Concentration: The optimal concentration is similar to that required for a good ¹H NMR spectrum in 8-16 scans.[20] Overly concentrated samples can lead to decreased resolution and damping of the NOE effect.[20]

  • Purity: The sample should be free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can significantly shorten relaxation times and quench the NOE.[11] It is best practice to degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution or by using freeze-pump-thaw cycles.[21]

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. The viscosity of the solvent can impact molecular tumbling and, consequently, the NOE.

  • Filtration: Always filter the sample into a high-quality NMR tube to remove any particulate matter that could degrade spectral resolution.

2. Instrument Setup and Parameter Optimization

  • Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended.

  • Shimming: Good shimming is crucial for high resolution and accurate peak shapes.

  • Pulse Program: A standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems) is recommended to suppress artifacts.[15][21]

  • Mixing Time (d8 or mix): This is the most critical parameter in a NOESY experiment.[22] It is the delay during which cross-relaxation occurs. For small molecules (<1000 Da), a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[15][23][24] An optimal mixing time allows for the buildup of the NOE without significant spin diffusion (transfer of magnetization to distant protons).[22]

  • Relaxation Delay (d1): This delay should be set to at least 1.3 times the longest T1 relaxation time of the protons in the molecule to allow for full relaxation between scans.[23] A typical value is 1-2 seconds.[14]

  • Number of Scans (ns): This should be a multiple of 8 or 16 for proper phase cycling.[24] The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Dissolve & Filter Prep2 Degas Sample Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Set Parameters (mix, d1, ns) Acq1->Acq2 Acq3 Acquire Data Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phasing Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Analysis1 Identify Cross-Peaks Proc3->Analysis1 Analysis2 Assign Geometry Analysis1->Analysis2

Caption: A streamlined workflow for a 2D NOESY experiment.

Interpreting the NOESY Spectrum: A Logic-Driven Approach

A 2D NOESY spectrum displays the ¹H NMR spectrum along both the direct (F2) and indirect (F1) axes.

  • Diagonal Peaks: These correspond to the signals in a standard 1D ¹H NMR spectrum.

  • Cross-Peaks: These appear off the diagonal and indicate a through-space interaction (NOE) between two protons.[9]

For an alkene with protons Ha and Hb on the double bond and a substituent with protons Hc:

  • To Confirm an E-Isomer: Look for a NOE correlation between the alkene proton (e.g., Ha) and the protons of the substituent on the same carbon (if present) but an absence of a correlation to the alkene proton on the adjacent carbon (Hb) and its substituent protons. The key is the lack of a cross-peak between protons on opposite sides of the double bond.

  • To Confirm a Z-Isomer: A cross-peak between the alkene protons (Ha and Hb) or between an alkene proton (Ha) and the substituent protons on the adjacent carbon would indicate their spatial proximity and confirm the Z geometry.[21]

E_Z_Isomer_Logic cluster_E E-Isomer Confirmation cluster_Z Z-Isomer Confirmation Start Analyze NOESY Spectrum E_NOE NOE between Ha and Hc Start->E_NOE Protons on same side of double bond Z_NOE NOE between Ha and Hb Start->Z_NOE Protons on adjacent carbons of double bond E_No_NOE NO NOE between Ha and Hb E_NOE->E_No_NOE E_Isomer E-Isomer Assigned E_No_NOE->E_Isomer Z_Isomer Z-Isomer Assigned Z_NOE->Z_Isomer

Caption: Logic diagram for E/Z isomer assignment using NOESY.

Alternative and Complementary Methods

1. 1D NOESY Difference Spectroscopy

For situations where only a few key correlations need to be investigated, 1D NOESY can be a more time-efficient alternative to its 2D counterpart.[7][13] In this experiment, a specific proton resonance is selectively irradiated. A difference spectrum is then generated, which ideally only shows the signals of protons that are spatially close to the irradiated proton.[6] While powerful, it can be susceptible to artifacts if subtraction is imperfect.[15]

2. Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond coupling constant (³JHH) between two protons on a double bond is highly dependent on the dihedral angle between them.[16][25] This relationship is described by the Karplus equation.[25]

  • Typical ³JHH for trans protons: 12–18 Hz[26]

  • Typical ³JHH for cis protons: 6–12 Hz[26]

While this method is rapid and requires only a standard ¹H NMR spectrum, its utility is limited to disubstituted alkenes where both vinylic protons are present and their signals are well-resolved.[21]

3. X-ray Crystallography: The Gold Standard

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and precise determination of molecular structure, including the geometry of double bonds.[17][19][27] It directly visualizes the atomic positions in the solid state.[18] However, the major bottleneck is often the ability to grow high-quality single crystals, and it's important to remember that the conformation in the crystal lattice may not be the same as in solution.[17]

Conclusion

References

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.).
  • Clayden, J., Greeves, N., & Warren, S. (2025). Organic Chemistry. Oxford University Press.
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
  • University of Chicago NMR Facility. (2021). 1D NOESY made easy.
  • Step by Step Guide to NOESY. (n.d.).
  • 1D and 2D NOESY Comparison. (2010).
  • Journal of Chemical Education. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment.
  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules.
  • Wikipedia. (n.d.). X-ray crystallography.
  • BenchChem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Bruker. (2021). TopSpin Training Guide for Basic 2D Experiments.
  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1.
  • University College London. (n.d.). NOE Experiments.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500.
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H NOESY.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?.
  • MacroModel. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure.
  • Nuclear Overhauser Effect (NOE). (n.d.).
  • Longdom Publishing. (2021). X-Ray Crystallography: The Essential Technique Determining the Atomic and Molecular Structure.
  • Reddit. (2018). E/Z isomer identification help.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Journal of Organic Chemistry. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E-Z Diastereomers.
  • YouTube. (2012). How to interpret a NOESY NMR spectrum.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • Computational and Theoretical Chemistry. (2012). Computation of 3JHH coupling constants with a combination of density functional theory and semiempirical calculations. Application to complex molecules.
  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans).
  • ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry Steps. (2025). E and Z Alkene Configuration with Practice Problems.

Sources

Safety Operating Guide

Operational Directive: Safe Handling and Disposal of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Benzoylcrotonic Acid Derivatives
Part 1: Executive Summary & Chemical Profile

This directive outlines the mandatory procedures for the handling and disposal of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid . Unlike standard organic acids, this compound features an


-unsaturated ketone moiety (enone) conjugated with a carboxylic acid. This structural motif acts as a Michael acceptor , making it electrophilic and potentially reactive toward biological nucleophiles (e.g., cysteine residues in proteins).

Immediate Action Required: Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not dispose of via sanitary sewer systems.

Chemical Identity & Properties
ParameterDetail
IUPAC Name (2E)-3-Methyl-4-oxo-4-phenylbut-2-enoic acid
Common Name (E)-

-Benzoylcrotonic acid
CAS Number 35504-92-8 (Specific Isomer) / 17158-37-3 (Generic)
Molecular Formula

Acidity (pKa) ~4.0 – 4.5 (Estimated)
Physical State Solid (Crystalline powder)
Key Hazards H318 (Causes serious eye damage), H315 (Skin Irritant), H335 (Resp.[1][2] Irritant)
Part 2: Risk Assessment & Reactivity Logic

As a Senior Scientist, I must emphasize that safety protocols are not just rules; they are responses to molecular behavior. You must understand why we handle this chemical differently than generic benzoic acid.

1. The "Michael Acceptor" Risk

The double bond in this molecule is electron-deficient due to the conjugation with both the ketone and the carboxylic acid.

  • The Risk: In a mixed-waste container, this compound can react exothermically with strong nucleophiles (e.g., thiols, amines, azides).

  • The Control: Segregation. Do not mix high concentrations of this acid with waste streams containing free amines or thiols to prevent unexpected heat generation or polymerization.

2. Acidity & Corrosivity

While a weak organic acid, concentrated solutions can lower the pH of waste containers below 2.0, classifying the entire container as RCRA Corrosive Waste (D002) .

  • The Control: Monitor the pH of your aqueous waste accumulation.[3][4] If the pH drops below 4, neutralize with Sodium Bicarbonate (

    
    ) before sealing the container for pickup.
    
Part 3: Operational Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bin lined with a 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid"

    • Hazard Checkboxes: [x] Irritant [x] Acidic

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).

  • Disposal Path: Seal bag with a zip-tie or tape. Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste, cleaning solvents.

Step 1: Solvent Assessment Determine the primary solvent carrier.

  • Organic Solvent (DCM, Ethyl Acetate, Methanol): Go to Stream B1 .

  • Aqueous Solution (Water, Buffers): Go to Stream B2 .

Stream B1: Organic Waste

  • Collection: Pour into the "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM are present, then use "Halogenated").

  • Pre-Treatment: None required usually, but ensure the waste container is compatible with acids.

  • Caution: If the solution contains reactive amines (e.g., from a coupling reaction), quench the mixture first to prevent Michael addition in the waste drum.

Stream B2: Aqueous Waste

  • Neutralization (Mandatory):

    • Place the beaker in a fume hood.

    • Slowly add saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Observation: Bubbling (

      
      ) indicates active neutralization.
      
    • Continue until bubbling ceases and pH is between 6 and 8.

  • Collection: Pour into "Aqueous Chemical Waste" container.

  • Prohibition: DO NOT pour down the sink. Despite neutralization, the organic backbone (enone) remains toxic to aquatic life and can damage eyes if splashed.

Part 4: Decision Matrix (Visualized)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Bin_Solid Bin: Hazardous Solid Waste (Incineration) Solid->Bin_Solid SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic Solvent (MeOH, EtOAc, DCM) SolventCheck->Organic >50% Organic Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous Mostly Water Bin_Org Bin: Organic Solvents (Halogenated or Non-Halogenated) Organic->Bin_Org Neutralize Neutralize with NaHCO3 Target pH 6-8 Aqueous->Neutralize Bin_Aq Bin: Aqueous Chemical Waste (Do NOT Drain) Neutralize->Bin_Aq

Figure 1: Operational decision tree for the segregation and disposal of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid waste streams.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, the primary risk is eye damage from the acidic dust or solution.

ScenarioImmediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention. The conjugated system can cause lasting corneal opacity [1].
Skin Contact Wash with soap and water. If redness persists (chemical dermatitis), consult a physician.
Powder Spill 1. Wear N95 mask and goggles.2. Cover with Sodium Bicarbonate or spill absorbent.3. Sweep gently (avoid dust).4. Place in solid waste bag.
References
  • AChemBlock. (2026). (2E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid SDS. Retrieved from

  • PubChem. (2025).[1][5] 3-Benzoylpropionic acid and related enone derivatives. National Library of Medicine. Retrieved from

  • Greenflow Environmental. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from

  • Cornell University EHS. (2025). Drain Disposal of Chemicals. (Context for prohibition of hazardous organics). Retrieved from

Sources

A Senior Application Scientist's Guide to Handling (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: A Structural Approach

Understanding the molecule is the first step to handling it safely. The structure of (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid presents a combination of hazards that must be addressed.

  • Carboxylic Acid Moiety: Carboxylic acids are known corrosives. Direct contact can cause severe skin and eye irritation or burns. Inhalation of dusts or aerosols can lead to respiratory tract irritation.

  • α,β-Unsaturated Ketone System: This functional group is a known Michael acceptor, making it reactive with biological nucleophiles. Such compounds are often associated with skin and eye irritation and can act as skin sensitizers, meaning repeated exposure may lead to an allergic reaction.

  • β-Keto Acid Instability: Perhaps the most subtle hazard is the compound's intrinsic thermal instability. β-keto acids are prone to decarboxylation (loss of CO₂) upon heating, which can proceed even at moderate temperatures. While this is primarily a stability and purity issue, it underscores the need for controlled storage and handling conditions.

Given these factors, we must assume the compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table summarizes the required equipment, which should be donned before entering the work area and handled with care.

Protection Area Required PPE Rationale and Key Considerations
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and dust. A face shield, worn over goggles, offers a secondary layer of protection for the entire face. Standard safety glasses are insufficient.
Hand Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a range of chemicals, including acids. Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for defects before use and use proper removal techniques to avoid contaminating your skin.
Body Chemical-Resistant Laboratory Coat or ApronProtects against splashes and spills on the torso and arms. A fully buttoned lab coat is essential. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Respiratory As-Needed (Based on Risk Assessment)All handling of the solid compound should occur in a certified chemical fume hood. If there is a risk of generating significant dust or aerosols that cannot be contained by the fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.

Operational Plan: From Receipt to Experiment

A systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Pre-Operation cluster_handling Handling in Fume Hood cluster_post Post-Operation & Disposal prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials (Spatulas, Glassware, Solvents) prep_1->prep_2 prep_3 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_2->prep_3 handling_1 Place Compound on Tared Weigh Paper/Boat prep_3->handling_1 Begin Work handling_2 Carefully Transfer Solid to Reaction Vessel handling_1->handling_2 handling_3 Add Solvent Slowly to Minimize Splashing handling_2->handling_3 handling_4 Securely Cap/Seal the Vessel handling_3->handling_4 post_1 Wipe Down Work Surface with Appropriate Solvent handling_4->post_1 Experiment Complete post_2 Segregate Waste: Solid vs. Liquid post_1->post_2 post_3 Label Waste Containers 'Hazardous Waste' post_2->post_3 post_4 Doff PPE Carefully (Gloves Last) post_3->post_4 post_5 Wash Hands Thoroughly post_4->post_5

Caption: Safe Handling Workflow for (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.

    • Gather Materials: Before retrieving the chemical, have all necessary glassware, spatulas, solvents, and waste containers pre-labeled and ready inside the fume hood.

    • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling the Solid:

    • Aliquotting: Perform all weighing and transfers of the solid compound inside the fume hood to contain any dust. Avoid creating dust by handling the material gently.

    • Transfers: Use a dedicated spatula for this chemical. When transferring to a vessel, tap the spatula gently rather than scraping to minimize aerosolization.

    • Dissolving: When adding solvents, pour them slowly down the side of the vessel to prevent splashing of the solid or solvent.

  • Storage:

    • Temperature: Due to the thermal instability of β-keto acids, store the compound in a tightly sealed container in a cold, dark environment, preferably at -20°C or below, to prevent decarboxylation.

    • Compatibility: Store separately from bases, strong oxidizing agents, and reactive metals. Do not store in metal cabinets which can be corroded by acid fumes.

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

Emergency Procedures:
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of cold water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, neutralize the spill with a suitable agent like sodium bicarbonate.

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

    • Scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill: Evacuate the laboratory immediately and notify your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal Plan:

Chemical waste must be handled with the same care as the parent compound.

  • Segregation: Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

  • Labeling: All waste containers must be sealed and labeled as "Hazardous Waste" and include the full chemical name: "(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid."

  • Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service. Do not pour any material containing this compound down the drain.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Methyl (2E)-3-methyl-4-oxo-2-butenoate. PubChem, National Center for Biotechnology Information. [Link]

  • methyl (2E)-3-methyl-4-oxobut-2-enoate. Pharos. [Link]

  • (2E)-4-oxo-4-phenyl-2-butenoic acid. Chemical Synthesis Database. [Link]

  • Acid Handling Standard Operating Procedure. University of Utah Office of Environmental Health & Safety. [Link]

  • 3-Methyl-2-butenoic acid. CAS Common Chemistry. [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Acids. University of Washington, Department of Chemistry. [Link]

  • Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]

  • Chemical Properties of 3-Butenoic acid, 4-phenyl-. Cheméo. [Link]

  • Safety Data Sheet for trans-4-Phenyl-3-buten-2-one. Fisher Scientific. [Link]

  • Alpha/Beta Radiation Shielding Materials. Savannah River National Laboratory. [Link]

  • What PPE Should You Wear for Radiation Protection?. Aussie Pharma Direct. [Link]

  • Your Complete Guide: Materials That Block Radiation. Advanced Technical Ceramics. [Link]

  • Beta-keto acids are unusually unstable and will

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.